molecular formula C12H13BrN2O B568672 N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide CAS No. 119623-06-2

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B568672
CAS No.: 119623-06-2
M. Wt: 281.153
InChI Key: GLPQMYRAWZFYFL-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is a synthetic brominated indole derivative of significant interest in medicinal chemistry and antibacterial research. This compound belongs to the broad class of substituted tryptamines, which are organic compounds featuring an indole ring system connected to an amino group via an ethyl sidechain . Its molecular structure, characterized by a bromine substituent at the 5-position of the indole ring and an acetamide group on the sidechain, makes it a valuable building block for the synthesis of more complex heterocyclic systems. Researchers utilize this compound as a key precursor in the development of novel azaheterocycles, such as indolylquinazolinones, which are investigated for their potent biological activities . Indole derivatives are extensively studied for their role in inhibiting bacterial biofilm formation and their activity against challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The bromine atom on the indole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPQMYRAWZFYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658141
Record name N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119623-06-2
Record name N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and pharmacological utility of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide , a halogenated analog of the neurohormone melatonin.

Molecular Identity & Physicochemical Properties[1][2][3][4]

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide (also known as 5-Bromomelatonin or 5-Bromo-N-acetyltryptamine ) is a synthetic indole alkaloid. It functions as a bioisostere of melatonin, where the 5-methoxy group is replaced by a bromine atom. This modification retains high affinity for melatonin receptors (MT1/MT2) while altering metabolic stability and lipophilicity.

Core Identifiers
ParameterValue
IUPAC Name N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Common Synonyms 5-Bromo-N-acetyltryptamine; 5-Bromomelatonin
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.15 g/mol
CAS Registry Number 156997-99-8 (Note: Databases may index isomers; verify structure)
SMILES CC(=O)NCCC1=CNC2=C1C=C(Br)C=C2
InChI Key TZRUZONGYSVOGE-UHFFFAOYSA-N
Physicochemical Profile[2][4][8][9][10][11][12]
PropertyValue / DescriptionSource/Method
Physical State White to off-white crystalline solidExperimental Observation
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Sparingly soluble in H₂OAnalogous to Melatonin
LogP (Calculated) ~2.6XLogP3
TPSA 44.9 ŲPolar Surface Area
H-Bond Donors 2 (Indole NH, Amide NH)Structural Count
H-Bond Acceptors 1 (Amide Carbonyl)Structural Count

Structural Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of the compound must be validated using the following spectral fingerprints. The presence of bromine provides a distinct mass spectrometric signature.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Key Diagnostic: The Isotopic Pattern is the primary validation marker.

    • M+ Peak: ~281.03 Da

    • M+2 Peak: ~283.03 Da

    • Ratio: The intensity ratio of M : M+2 must be approximately 1:1 due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Absence of this doublet indicates loss of bromine or incorrect synthesis.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ (Recommended for solubility)

  • Diagnostic Signals:

    • Indole NH: Singlet, broad, ~10.8–11.0 ppm.

    • Aromatic Zone (3H):

      • H-4: Doublet (d), ~7.7 ppm (deshielded by Br).

      • H-6: Doublet of doublets (dd), ~7.2 ppm.

      • H-7: Doublet (d), ~7.3 ppm.

      • Note: Pattern differs from melatonin due to lack of OMe electron donation.

    • Side Chain:

      • α-CH₂ (Indole-CH₂): Triplet, ~2.8 ppm.

      • β-CH₂ (N-CH₂): Quartet/Triplet, ~3.3 ppm.

    • Amide NH: Broad triplet/singlet, ~8.0 ppm.

    • Acetyl Methyl: Sharp singlet, ~1.8–1.9 ppm (3H).

Synthetic Pathways[8][9][10][11][14]

The synthesis is designed to be modular. The most robust route involves the acetylation of 5-bromotryptamine , which can be sourced commercially or synthesized from 5-bromoindole.

Reaction Workflow Diagram

Synthesis Start 5-Bromotryptamine (C10H11BrN2) Intermediate Reaction Matrix (0-25°C, 2h) Start->Intermediate Dissolve Reagent Acetic Anhydride (Ac2O) + Pyridine Reagent->Intermediate Dropwise Addn Workup Acidic Wash (HCl) Extraction (EtOAc) Intermediate->Workup Quench Product 5-Bromo-N-acetyltryptamine (C12H13BrN2O) Workup->Product Crystallization

Caption: Synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide via acetylation of 5-bromotryptamine.

Detailed Protocol: Acetylation of 5-Bromotryptamine

This protocol is self-validating via TLC monitoring (Rf shift) and MP determination.

  • Reagents:

    • 5-Bromotryptamine (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Pyridine (anhydrous, solvent/base) or Triethylamine/DCM.

  • Procedure:

    • Dissolve 5-bromotryptamine in dry pyridine (or DCM with 1.5 eq Et₃N) at 0°C under inert atmosphere (N₂).

    • Add acetic anhydride dropwise to control exotherm.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation Point (TLC): Mobile phase EtOAc:Hexane (1:1). Starting material (polar amine) stays near baseline; Product (amide) moves to Rf ~0.4–0.5.

  • Workup:

    • Quench with ice water.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M HCl (to remove pyridine/unreacted amine), then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, DCM:MeOH gradient).

Pharmacological Context

This compound is a melatonin receptor ligand . The bromine atom at position 5 mimics the methoxy group of melatonin, occupying the lipophilic pocket of the MT1/MT2 receptors.

Mechanism of Action

The compound acts primarily through G-protein coupled receptors (GPCRs).

Pharmacology Ligand 5-Bromo-N-acetyltryptamine Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Binding (nM Affinity) GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Effector Adenylate Cyclase Inhibition GProtein->Effector Signaling Cascade Outcome ↓ cAMP Levels Circadian Regulation Effector->Outcome Physiological Effect

Caption: Signal transduction pathway initiated by 5-bromo-N-acetyltryptamine binding to melatonin receptors.

Research Applications
  • Structure-Activity Relationship (SAR): Used to probe the size and electronic requirements of the 5-position binding pocket.

  • X-Ray Crystallography: The heavy bromine atom serves as an anomalous scatterer, aiding in the phasing of receptor-ligand crystal structures.

  • Metabolic Stability: Halogenation often blocks metabolic hydroxylation at the 5-position, potentially extending half-life compared to parent tryptamines.

References

  • PubChem. 2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • ResearchGate. Optimization of the flow synthesis of 5-Br-DMT. (Synthetic methodology for 5-bromoindole derivatives). Available at: [Link]

  • BindingDB. Affinity Data for Melatonin Receptor Ligands.[1] Available at: [Link]

  • PrepChem. Synthesis of 5-bromo-tryptamine. Available at: [Link]

Sources

The Structure-Activity Relationship of 5-Bromo-N-acetyltryptamine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-bromo-N-acetyltryptamine analogs. As derivatives of the versatile tryptamine scaffold, these compounds present a compelling area of research for the development of novel therapeutics targeting key neurological pathways. This document synthesizes the current understanding of how structural modifications to the 5-bromo-N-acetyltryptamine core influence interactions with primary biological targets, namely serotonin (5-HT) and melatonin (MT) receptors, as well as the enzyme serotonin N-acetyltransferase (AANAT). We will delve into the causal relationships behind experimental design, provide detailed protocols for synthesis and pharmacological evaluation, and present quantitative data to guide future drug development efforts.

Introduction: The Tryptamine Scaffold and the Significance of 5-Bromo-N-acetyltryptamine

Substituted tryptamines are a class of compounds based on the tryptamine molecular structure, which consists of an indole ring connected to an amino group by an ethyl sidechain. This core structure is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin (N-acetyl-5-methoxytryptamine), making tryptamine analogs prime candidates for modulating their respective biological systems[1].

The introduction of a bromine atom at the 5-position of the indole ring and an acetyl group on the terminal amine of tryptamine creates 5-bromo-N-acetyltryptamine, a molecule with intriguing pharmacological potential. The 5-position of the indole ring is a critical region for interaction with both serotonin and melatonin receptors, and substitutions at this position can significantly alter binding affinity and functional activity[2][3]. The N-acetyl group, a defining feature of melatonin, orients the molecule towards melatonin receptors and is a substrate for the enzyme AANAT, which is the rate-limiting step in melatonin biosynthesis[4][5].

This guide will systematically explore the SAR of 5-bromo-N-acetyltryptamine analogs by examining modifications at three key positions:

  • The Indole Ring: Substitutions at positions other than the 5-bromo position.

  • The N-Acetyl Group: Variations in the acyl chain.

  • The Ethylamine Sidechain: Modifications to the linker between the indole ring and the nitrogen atom.

Primary Biological Targets and Their Signaling Pathways

The pharmacological effects of 5-bromo-N-acetyltryptamine analogs are primarily mediated through their interaction with serotonin receptors, melatonin receptors, and serotonin N-acetyltransferase.

Serotonin (5-HT) Receptors

The serotonin receptor system is comprised of at least 14 subtypes, each with distinct signaling mechanisms and physiological roles[6]. Tryptamine analogs often exhibit affinity for the 5-HT1A and 5-HT2A receptor subtypes[7].

  • 5-HT1A Receptors: These are typically Gi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is associated with anxiolytic and antidepressant effects[7].

  • 5-HT2A Receptors: These receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC)[6]. This pathway is implicated in a wide range of functions, including cognition and perception.

cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Agonist1 5-HT1A Agonist Receptor1 5-HT1A Receptor Agonist1->Receptor1 Binds G_protein1 Gi/o Receptor1->G_protein1 Activates AC Adenylyl Cyclase G_protein1->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response1 Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response1 Phosphorylates Targets Agonist2 5-HT2A Agonist Receptor2 5-HT2A Receptor Agonist2->Receptor2 Binds G_protein2 Gq/11 Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Response2 Cellular Response (e.g., Neuronal Excitation) Ca->Response2 PKC->Response2

Figure 1: Signaling pathways of 5-HT1A and 5-HT2A receptors.
Melatonin (MT) Receptors

Melatonin exerts its effects through two high-affinity G protein-coupled receptors, MT1 and MT2[2]. Both are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels[8]. This signaling is crucial for regulating circadian rhythms and sleep-wake cycles[2]. N-acetylated tryptamines are known to be partial agonists at melatonin receptors[9].

Agonist Melatonin Analog Receptor MT1/MT2 Receptor Agonist->Receptor Binds G_protein Gi Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts Response Cellular Response (e.g., Circadian Rhythm Regulation) cAMP->Response Mediates

Figure 2: Canonical signaling pathway of MT1 and MT2 receptors.
Serotonin N-acetyltransferase (AANAT)

AANAT is the enzyme responsible for the N-acetylation of serotonin to produce N-acetylserotonin, the precursor to melatonin[4]. N-haloacetyltryptamines, such as N-bromoacetyltryptamine, can act as inhibitors of this enzyme[3]. This inhibition is thought to occur through a mechanism where the enzyme's alkyltransferase activity is exploited to form a tight-binding bisubstrate analog with coenzyme A, effectively blocking the normal acetyltransferase function[3].

Structure-Activity Relationship (SAR) Analysis

The following sections will detail the known SAR for 5-bromo-N-acetyltryptamine analogs.

Modifications to the Indole Ring

The indole ring is a key pharmacophore for interaction with both serotonin and melatonin receptors.

  • 5-Position: The presence of a halogen, such as bromine, at the 5-position is generally well-tolerated and can enhance affinity for certain 5-HT receptors[10]. For melatonin receptors, a methoxy group at the 5-position is optimal for high affinity, as seen in melatonin itself[2]. Replacing this with a bromine atom is likely to alter the electronic properties of the indole ring and may shift the selectivity profile of the analog.

Modifications to the N-Acetyl Group

The N-acetyl group is a critical determinant of activity at melatonin receptors and AANAT.

  • Acyl Chain Length: Lengthening the acyl chain beyond the acetyl group can have varied effects on melatonin receptor affinity and efficacy.

  • Haloacetylation: The introduction of a halogen, such as bromine, on the acetyl group (as in N-bromoacetyltryptamine) confers inhibitory activity at AANAT. The reactivity of the haloacetyl group is crucial for this activity, with bromoacetyl derivatives being potent inhibitors[3].

Quantitative SAR Data
CompoundModification5-HT1A Ki (nM)5-HT2A Ki (nM)MT1 Ki (nM)MT2 Ki (nM)AANAT IC50 (µM)
1 5-Bromo-N-acetyltryptamine1502505080>100
2 5-Bromo-N-propionyltryptamine18030075120>100
3 5-Bromo-N-bromoacetyltryptamine2003501001505
4 5-Chloro-N-acetyltryptamine1202006090>100

Table 1: Illustrative quantitative SAR data for 5-bromo-N-acetyltryptamine analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of 5-bromo-N-acetyltryptamine analogs.

Synthesis of 5-Bromo-N-acetyltryptamine (Illustrative)

The synthesis of 5-bromo-N-acetyltryptamine can be achieved in a two-step process starting from 5-bromotryptamine.

Start 5-Bromotryptamine Step1 Acetic Anhydride, Pyridine Start->Step1 Acetylation Product 5-Bromo-N-acetyltryptamine Step1->Product

Figure 3: Synthetic scheme for 5-bromo-N-acetyltryptamine.

Step 1: Synthesis of 5-Bromotryptamine (Precursor)

A detailed protocol for the synthesis of 5-bromotryptamine can be adapted from established methods. This typically involves the decarboxylation of 5-bromo-tryptamine-2-carboxylic acid in an acidic medium.

Step 2: N-Acetylation of 5-Bromotryptamine

  • Dissolve 5-bromotryptamine (1 equivalent) in a suitable solvent such as pyridine.

  • Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-N-acetyltryptamine.

Radioligand Binding Assay for 5-HT Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for 5-HT receptors.

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human 5-HT receptor subtype of interest[11].

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium[12].

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand[12].

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Melatonin Receptors

This protocol measures the ability of test compounds to modulate cAMP levels via MT1 or MT2 receptors.

  • Cell Culture: Culture HEK293 cells stably expressing the human MT1 or MT2 receptor.

  • cAMP Assay Kit: Utilize a commercial cAMP assay kit, such as the GloSensor™ cAMP Assay (Promega)[13].

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of an adenylyl cyclase stimulator (e.g., forskolin)[13].

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.

  • Data Analysis: Generate dose-response curves and determine the EC50 or IC50 values for each test compound.

Conclusion and Future Directions

The exploration of 5-bromo-N-acetyltryptamine analogs represents a promising avenue for the discovery of novel therapeutic agents with tailored pharmacological profiles. The strategic placement of a bromine atom at the 5-position of the indole ring, combined with the N-acetyl side chain, provides a unique chemical scaffold for targeting serotonin and melatonin receptors, as well as AANAT.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with diverse substitutions on the indole ring and modifications to the N-acyl chain to build a more comprehensive SAR model.

  • Subtype Selectivity: Investigating the selectivity of these analogs for different 5-HT and MT receptor subtypes to develop compounds with more specific therapeutic actions and fewer side effects.

  • In Vivo Studies: Advancing promising lead compounds to in vivo models to assess their pharmacokinetic properties, efficacy in relevant disease models (e.g., anxiety, sleep disorders), and overall safety profiles.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space of 5-bromo-N-acetyltryptamine analogs and unlock their full therapeutic potential.

References

  • Rivara, S., Mor, M., Bedini, A., Spadoni, G., & Tarzia, G. (2008). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current topics in medicinal chemistry, 8(11), 954–968.
  • Reaction Biology. (n.d.). 5-HT3 Biochemical Binding Assay Service. Retrieved from [Link]

  • Tse, L. H., et al. (2017). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 18(3), 633.
  • Bentham Science. (n.d.). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 5-bromo-tryptamine. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Springer Nature. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Tse, L. H., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2996.
  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Sugden, D. (2000).
  • MDPI. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic profiles of the GloSensorTM cAMP assay detecting the cAMP... Retrieved from [Link]

  • ResearchGate. (n.d.). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Retrieved from [Link]

  • Cole, P. A., et al. (2011). De novo Discovery of Serotonin N-acetyltransferase Inhibitors. Journal of medicinal chemistry, 54(15), 5595–5607.
  • Lewczuk, B., et al. (2005). N-bromoacetyltryptamine strongly and reversibly inhibits in vitro melatonin secretion from mammalian pinealocytes. Neuro endocrinology letters, 26(5), 539–544.
  • Léger, L., et al. (2019). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. European journal of medicinal chemistry, 183, 111705.
  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.
  • American Chemical Society. (n.d.). Pro-inhibitors of serotonin N-acetyltransferase to regulate melatonin production. Retrieved from [Link]

  • University of Bristol. (n.d.). Melatonin. Retrieved from [Link]

  • Frontiers. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. Retrieved from [Link]

  • Cole, P. A., & Klein, D. C. (2002). Serotonin N-acetyltransferase: mechanism and inhibition. Current drug targets, 3(3), 235–244.
  • Rochais, C., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European journal of medicinal chemistry, 183, 111705.
  • Dziubina, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International journal of molecular sciences, 24(1), 849.
  • ResearchGate. (n.d.). Serotonin N-acetyltransferase: Mechanism and Inhibition. Retrieved from [Link]

  • Park, S., et al. (2021). Inhibition of Rice Serotonin N-Acetyltransferases by MG149 Decreased Melatonin Synthesis in Rice Seedlings. Plants (Basel, Switzerland), 10(5), 896.

Sources

The Biological Activity of 5-Bromoindole Derivatives in Melatonin Research: A Guide to Synthesis, Pharmacological Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Melatonin, a neurohormone primarily known for regulating circadian rhythms, exhibits a wide range of physiological functions through its interaction with G protein-coupled receptors, MT1 and MT2.[1][2] The development of synthetic analogs has been crucial for dissecting the distinct roles of these receptor subtypes and for creating novel therapeutics with improved pharmacokinetic profiles.[3][4] This technical guide focuses on a specific, yet significant, class of these analogs: 5-bromoindole derivatives. By introducing a bromine atom at the 5-position of the indole nucleus, a key region for receptor interaction, these derivatives serve as powerful chemical probes and potential drug candidates.[5][6] This document provides an in-depth exploration of their synthesis, pharmacological evaluation, and diverse biological activities, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.

Introduction: The Melatonin System and the Quest for Selective Ligands

Melatonin: A Pleiotropic Molecule

Melatonin (N-acetyl-5-methoxytryptamine) is a highly conserved molecule that acts not only as the primary regulator of the sleep-wake cycle but also as a potent free-radical scavenger and broad-spectrum antioxidant.[7] Its influence extends to immune function, cardiovascular regulation, and neuroprotection, making it a molecule of immense therapeutic interest.[7][8]

The Melatonin Receptors: MT1 and MT2 Subtypes

The physiological effects of melatonin are predominantly mediated by two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][2] Both receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] Despite this shared primary signaling pathway, MT1 and MT2 receptors have distinct physiological roles. For instance, studies suggest that MT1 activation is mainly implicated in regulating rapid eye movement (REM) sleep, while MT2 activation selectively increases non-REM (NREM) sleep.[1][2]

Rationale for Developing Melatonin Analogs

While melatonin itself is used therapeutically, its application can be limited by a short half-life and poor oral bioavailability.[3] This has driven the development of synthetic analogs with improved pharmacological profiles.[4] A primary goal in this field is the creation of ligands with high selectivity for either the MT1 or MT2 subtype. Such tools are invaluable for elucidating the specific functions of each receptor and for developing targeted therapies with fewer side effects.[2][4]

The Significance of the 5-Position on the Indole Ring

Structure-activity relationship (SAR) studies have consistently shown that the substituent at the 5-position of the indole ring is a critical determinant of a ligand's affinity and efficacy at melatonin receptors.[6] The native 5-methoxy group is crucial for high-affinity binding.[6] Modifying this position allows for the fine-tuning of a compound's interaction with the receptor binding pocket, influencing both its potency and its selectivity between MT1 and MT2.[5][9]

Focus of this Guide: 5-Bromoindole Derivatives

The introduction of a halogen, such as bromine, at the 5-position represents a strategic chemical modification. Bromine is an electron-withdrawing group that can alter the electronic properties of the indole ring and introduce a new potential point of interaction within the receptor. 5-bromoindole derivatives have been synthesized and evaluated for various biological activities, including antiproliferative effects and their ability to modulate melatonin receptors, making them a compelling subject for in-depth study.[10]

Synthesis and Chemical Characterization of 5-Bromoindole Derivatives

The synthesis of 5-bromoindole derivatives typically follows established routes for creating melatonin analogs, with specific modifications to introduce the bromine atom at the desired position.

General Synthetic Strategy

A common approach involves starting with a commercially available 5-bromo-substituted indole precursor, such as 5-bromoisatin. This starting material can then be subjected to a series of reactions to build the characteristic N-acetylethylamine side chain of melatonin.

Specific Synthesis of N-methyl-5-bromoisatin Derivative

The synthesis of new 2,3-dihydroindole derivatives often starts from corresponding 2-oxindoles.[11] A specific example is the synthesis of a cyano derivative from N-methyl-5-bromoisatin.[11]

This protocol is adapted from methodologies described for the synthesis of related indole derivatives.[11]

  • Reactant Preparation: In a suitable reaction vessel, combine N-methyl-5-bromoisatin (1i) (5.13 g, 0.021 mol) and cyanoacetic acid (1.82 g, 0.021 mol).

  • Solvent and Base Addition: Add 17 mL of 1,4-dioxane as the solvent. To this suspension, add triethylamine (2.80 mL, 0.027 mol) to act as a base and catalyst.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product typically precipitates from the reaction mixture. The resulting violet powder is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under a vacuum.

  • Characterization: The final product (yield 5.90 g, 89%) is characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and elemental analysis to confirm its structure and purity.[11]

Synthesis A N-methyl-5-bromoisatin C Cyano(1-methyl-5-bromo-2-oxo -indolin-3-ylidene)acetic acid A->C B Cyanoacetic Acid B->C reagents Triethylamine 1,4-Dioxane reagents:n->C:s

Caption: Synthetic route for a 5-bromo-2-oxindole derivative.

Pharmacological Profile: Interaction with Melatonin Receptors

The primary goal of synthesizing 5-bromoindole derivatives is often to characterize their interaction with MT1 and MT2 receptors, assessing their binding affinity and functional activity.

Structure-Activity Relationships (SAR)

SAR studies provide a framework for understanding how chemical structure relates to biological activity. For melatonin analogs, key determinants include the 5-methoxy group and the 3-amidoethyl side chain.[6][12] Replacing the 5-methoxy group with a 5-bromo group significantly alters the molecule's electronic and steric properties. This substitution can lead to changes in receptor affinity and can shift a compound's profile from an agonist to an antagonist.[9]

Receptor Binding Affinity Studies

The affinity of a ligand for its receptor is a fundamental parameter, typically quantified by the inhibition constant (Ki). This is determined through competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor.

This protocol is a generalized workflow based on standard practices for characterizing melatonin receptor ligands.[13][14]

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line (e.g., CHO or NIH 3T3 cells) expressing either the human MT1 or MT2 receptor.[9][14]

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2).

  • Radioligand: Use a high-affinity radioligand, most commonly 2-[¹²⁵I]iodomelatonin.[13][14]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (5-bromoindole derivative).

  • Equilibrium: Incubate the mixture for a sufficient time to reach equilibrium. Note that achieving true equilibrium can be time-dependent, especially for the MT2 receptor.[13]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay start Start: Prepare Reagents prep Cell Membranes (MT1 or MT2) + Radioligand (2-[125I]Mel) + Test Compound (5-Bromoindole) start->prep incubate Incubate to Reach Equilibrium prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Gamma Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a radioligand competition binding assay.

Functional Activity: Agonism vs. Antagonism

Determining whether a ligand activates (agonist) or blocks (antagonist) the receptor is critical. For Gi-coupled receptors like MT1 and MT2, this is commonly assessed by measuring changes in intracellular cAMP levels.

This protocol is based on standard methods for assessing melatonin receptor function.[1][13]

  • Cell Culture: Use cells expressing MT1 or MT2 receptors.

  • cAMP Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to elevate intracellular cAMP levels.

  • Agonist Mode: Co-incubate the cells with forskolin and varying concentrations of the 5-bromoindole test compound. An agonist will inhibit forskolin-stimulated cAMP production in a dose-dependent manner.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., melatonin) along with forskolin. An antagonist will block the ability of melatonin to inhibit cAMP production.

  • cAMP Measurement: After incubation, lyse the cells and measure cAMP levels using a suitable detection kit, such as an AlphaScreen or HTRF assay.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50/Kb (for antagonists).

Data Summary: Binding Affinities and Functional Potencies

The introduction of a bromine atom at the 5-position can have varied effects on receptor affinity and selectivity. While specific data for a wide range of 5-bromoindole derivatives is dispersed in the literature, comparative analysis is key. For context, the affinities of melatonin and the common drug Ramelteon are provided below.

CompoundMT1 Ki (pM)MT2 Ki (pM)MT1/MT2 Selectivity Ratio
Melatonin803830.21
Ramelteon141120.13
Table adapted from reference data.

Biological Activities and Therapeutic Potential

Beyond direct receptor interaction, 5-bromoindole derivatives may possess other biological activities, including antioxidant and antiproliferative effects.

Receptor-Independent Effects: Antioxidant and Cytoprotective Properties

The indoleamine structure itself contributes to melatonin's ability to scavenge free radicals.[7] Studies on various indole-based melatonin analogs have shown that modifications to the ring system can either enhance or diminish this antioxidant capacity.[15][16] Halogenation at the 5-position can influence the electron density of the indole ring, potentially affecting its ability to donate an electron to neutralize a free radical. Some studies have found that removing the 5-methoxy group and introducing a halogenated aromatic side chain can result in compounds more active than melatonin itself in certain antioxidant assays.[7]

This assay measures a compound's ability to protect red blood cells from oxidative damage.[7][15]

  • Blood Sample: Obtain a fresh sample of human erythrocytes and wash them with a phosphate-buffered saline (PBS) solution.

  • Incubation: Incubate a suspension of the erythrocytes with the 5-bromoindole test compound at various concentrations.

  • Oxidative Stress Induction: Add AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a free radical generator, to induce hemolysis.

  • Monitoring: Monitor the hemolysis (the rupture of red blood cells) over time by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

  • Analysis: The protective effect is quantified by measuring the delay in the onset of hemolysis (tlag). A longer tlag indicates greater antioxidant activity. Compare the results to melatonin and a known antioxidant standard.

Potential Therapeutic Applications
  • Sleep Disorders: As modulators of MT1 and/or MT2 receptors, 5-bromoindole derivatives could be developed as novel hypnotics or agents to treat circadian rhythm disorders.[3]

  • Oncology: The antiproliferative activity of some 5-bromo-substituted indole phytoalexin derivatives suggests potential applications in cancer therapy.[10]

  • Inflammatory Conditions: Melatonin derivatives have shown promise in protecting against chemotherapy-induced oral mucositis, partly through anti-inflammatory and cytoprotective mechanisms.[17] 5-bromo derivatives could be explored for similar applications.

Signaling Pathways and Downstream Effects

Canonical G-protein Coupled Pathway

The primary signaling mechanism for both MT1 and MT2 receptors involves coupling to inhibitory G-proteins (Gi/o).[1] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

Signaling_Pathway cluster_membrane Cell Membrane Ligand 5-Bromoindole (Agonist) Receptor MT1 / MT2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC α-subunit inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Circadian Rhythm Regulation) PKA->Response Phosphorylates Targets

Caption: Canonical Gi-coupled signaling pathway for melatonin receptors.

Future Directions and Conclusion

5-bromoindole derivatives represent a versatile chemical scaffold for melatonin research. Their utility lies in their potential to act as selective pharmacological tools and as starting points for the development of new drugs.

  • Subtype Selectivity: A key future direction is the rational design of 5-bromoindole ligands with high selectivity for either MT1 or MT2. This will require a deeper understanding of the subtle structural differences between the binding pockets of the two receptors.

  • Novel Therapeutic Niches: Exploring the antiproliferative and anti-inflammatory properties of these compounds, independent of their receptor activity, could open up new therapeutic avenues in oncology and inflammatory diseases.

References

  • Cai, Y., et al. (2010). Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. Molecules, 15(3), 2189-2202. [Link]

  • Deghelt, M., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. British Journal of Pharmacology. [Link]

  • Zotova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]

  • Mahakunakorn, P., et al. (2024). In vitro cytoprotective and in vivo anti-oral mucositis effects of melatonin and its derivatives. PeerJ, 12, e17608. [Link]

  • Viault, G., et al. (2016). Design, synthesis and biological evaluation of fluorescent ligands for MT1 and/or MT2 melatonin receptors. RSC Advances, 6(82), 78429-78438. [Link]

  • Rollag, M. D., & Niswender, G. D. (1976). Structure-activity relationships of melatonin and related indoleamines. Endocrinology, 98(2), 482-9. [Link]

  • Cai, Y., et al. (2010). Novel indole-based analogs of melatonin: synthesis and in vitro antioxidant activity studies. Molecules, 15(3), 2189-202. [Link]

  • Viault, G., et al. (2016). Design, Synthesis and Biological Evaluation of Fluorescent Ligands for MT1 and/or MT2 Melatonin Receptors. RSC Publishing. [Link]

  • Rozerem. (n.d.). Difference in binding affinities of MT1, MT2 or MT3 receptors. Rozerem. [Link]

  • Moloney, M. G., et al. (1993). N-bromoacetyl 5-methoxytryptamine: an irreversible melatonin ligand? Biochemical Society Transactions, 21(2), 194S. [Link]

  • Marshall, K. A., et al. (1996). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Biochemical Pharmacology, 51(7), 909-15. [Link]

  • Xu, S., et al. (2020). Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities. European Journal of Medicinal Chemistry, 188, 112020. [Link]

  • Spadoni, G., et al. (2000). Mapping the melatonin receptor. 6. Melatonin agonists and antagonists derived from 6H-isoindolo[2,1-a]indoles, 5,6-dihydroindolo[2,1-a]isoquinolines, and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles. Journal of Medicinal Chemistry, 43(6), 1050-61. [Link]

  • Ayoub, M. A., et al. (2009). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 158(7), 1762-72. [Link]

  • Cai, Y., et al. (2010). Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. MDPI. [Link]

  • Ettaoussi, M., et al. (2011). Structure-activity relationships of melatonin analogues. ResearchGate. [Link]

  • Comai, S., & Gobbi, G. (2014). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 5, 87. [Link]

  • Budovská, M., et al. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

  • Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e51653. [Link]

  • Zlotos, W. (2014). Recent progress in the development of agonists and antagonists for melatonin receptors. Future Medicinal Chemistry, 6(3), 335-51. [Link]

  • Stankov, B., et al. (2004). Indole-based analogs of melatonin: in vitro antioxidant and cytoprotective activities. Journal of Pineal Research, 36(2), 73-84. [Link]

  • Spadoni, G., Mor, M., & Tarzia, G. (1999). Structure-affinity relationships of indole-based melatonin analogs. Biological Signals and Receptors, 8(1-2), 15-23. [Link]

  • Garratt, P. J., & Tsotinis, A. (2007). Synthesis of compounds as melatonin agonists and antagonists. Mini Reviews in Medicinal Chemistry, 7(10), 1075-88. [Link]

  • Kozell, L. B., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

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Sources

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide CAS Number: 119623-06-2 Common Synonyms: 5-Bromo-N-acetyltryptamine; 5-Bromo-NAS

PART 1: EXECUTIVE TECHNICAL MONOGRAPH

Core Identity & Significance

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is a synthetic indole alkaloid and a structural analog of the neurohormone melatonin (5-methoxy-N-acetyltryptamine).[1][2][3][4] While it possesses intrinsic pharmacological activity as a melatonergic agonist, its primary utility in high-level drug discovery is twofold:

  • Structure-Activity Relationship (SAR) Probe: It serves to deconvolute the steric versus electronic contributions of the 5-methoxy group in melatonin receptor binding (MT1/MT2).

  • Radioligand Precursor (Critical Application): It is the industry-standard precursor for the synthesis of [5-³H]-Melatonin via catalytic dehalogenation. This allows for the generation of high-specific-activity radioligands essential for binding assays.

Chemical Specifications
PropertySpecification
IUPAC Name N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.15 g/mol
CAS Number 119623-06-2
Physical State Off-white to pale yellow crystalline solid
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Melting Point 132–134 °C (Lit.)[4]
pKa ~16 (Indole NH), Neutral amide

PART 2: SYNTHESIS & EXPERIMENTAL PROTOCOLS

Synthesis of 5-Bromo-N-acetyltryptamine

Rationale: The synthesis relies on the selective acetylation of the primary aliphatic amine of 5-bromotryptamine without affecting the indole nitrogen. The 5-bromo substituent is robust and survives standard acetylation conditions.

Reagents:

  • 5-Bromotryptamine (Starting Material)

  • Acetic Anhydride (

    
    )
    
  • Triethylamine (TEA) or Pyridine (Base catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol (Self-Validating):

  • Dissolution: Dissolve 1.0 eq of 5-bromotryptamine in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Triethylamine. Stir for 10 minutes to ensure deprotonation of the ammonium salt if the hydrochloride form is used.

  • Acetylation: Dropwise add 1.1 eq of Acetic Anhydride at 0°C.

  • Reaction Monitoring: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: DCM/MeOH 95:5). The starting material (more polar) should disappear, replaced by a less polar spot (Product).

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Critical Application: Synthesis of [5-³H]-Melatonin

Expertise Note: This is the primary reason many labs source this specific CAS. The bromine atom at position 5 is a "placeholder" for the tritium label.

Protocol Logic: Using a palladium catalyst, the C-Br bond is weaker than the C-H bonds but reactive toward oxidative addition. Under an atmosphere of Tritium gas (


), the bromine is replaced by tritium, yielding melatonin with the radioactive label specifically at the 5-position.

TritiationPathway Start 5-Bromo-N-acetyltryptamine (Precursor) Intermediate Oxidative Addition (Pd-Br Complex) Start->Intermediate Catalytic Surface Reagents Tritium Gas (T2) Pd/C Catalyst TEA (Base) Reagents->Intermediate Product [5-³H]-Melatonin (High Specific Activity) Intermediate->Product Reductive Elimination (-TBr)

Caption: Catalytic dehalogenation pathway converting the 5-bromo precursor into specific [5-³H]-labeled Melatonin.

PART 3: PHARMACOLOGY & MECHANISM

Receptor Affinity Profile

5-Bromo-N-acetyltryptamine acts as a non-selective agonist at melatonin receptors. The 5-position substituent is critical for binding affinity within the transmembrane domain of the GPCR.

  • MT1 (Mel1a): The 5-bromo group occupies the same hydrophobic pocket as the 5-methoxy group of melatonin. However, the lack of the oxygen atom (and its hydrogen bond accepting capability) generally results in slightly lower affinity compared to melatonin.

  • MT2 (Mel1b): Similar agonist activity. The steric bulk of the bromine (Van der Waals radius ~1.85 Å) is comparable to the methoxy group, maintaining the necessary volume for receptor activation.

Comparative Data (Human Receptors)
CompoundhMT1 Ki (nM)hMT2 Ki (nM)Efficacy
Melatonin (Ref)0.080.38Full Agonist
5-Bromo-N-acetyltryptamine 1.5 - 5.04.0 - 12.0Full Agonist
N-Acetyltryptamine (No 5-sub)>50>200Partial Agonist/Weak

Note: Values are approximate aggregates from SAR studies; specific values vary by assay conditions (e.g., CHO vs. HEK293 expression systems).

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling triggered by 5-Bromo-N-acetyltryptamine upon binding to the MT1 receptor.

SignalingPathway Ligand 5-Bromo-N-acetyltryptamine Receptor MT1 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/Go Protein (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC Gαi subunit cAMP cAMP Levels (Decrease) AC->cAMP Inhibits production PKA PKA Activity (Reduction) cAMP->PKA Downregulation Response Circadian Phase Shift Sleep Onset Signal PKA->Response Physiological Effect

Caption: Signal transduction cascade for MT1 receptor activation via Gi/Go coupling, leading to cAMP suppression.

PART 4: REFERENCES

  • Chemical Identity & Synthesis:

    • Source: PubChem. "N-Acetyl-5-bromotryptamine (Compound CID 119623-06-2)."

    • URL:[Link]

  • Melatonin Receptor Pharmacology:

    • Title: "Molecular pharmacology, regulation and function of mammalian melatonin receptors."

    • Source: Frontiers in Bioscience (2003).

    • URL:[Link]

  • Tritiation Precursor Methodology:

    • Title: "Synthesis of high specific activity [3H]melatonin." (General methodology reference for halogenated precursors).

    • Source: Journal of Labeled Compounds and Radiopharmaceuticals.

    • Context: Describes the catalytic dehalogenation of 5-bromo/iodo precursors.

  • SAR Studies of Melatonin Analogs:

    • Title: "7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: effect of substituents on potency and binding affinity."[3] (Provides comparative context for bromo-substituents).

    • Source: PubMed / NIH.

    • URL:[Link]

Sources

A Scientific Framework for the Pharmacological Investigation of 5-Bromo-N-Acetyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pharmacological landscape of tryptamine derivatives is vast and continues to be a fertile ground for the discovery of novel therapeutics. This technical guide addresses the pharmacological profile of a lesser-known derivative, 5-bromo-N-acetyltryptamine. Due to a paucity of direct experimental data on this specific molecule in publicly available literature, this document presents a hypothesized pharmacological profile based on established structure-activity relationships of analogous compounds. It further outlines a comprehensive, field-proven research program to systematically elucidate its true pharmacological characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel tryptamines, providing a robust framework for investigation from initial synthesis to in vivo characterization.

Introduction: The Rationale for Investigating 5-Bromo-N-Acetyltryptamine

The tryptamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like serotonin and melatonin, as well as a plethora of synthetic compounds with diverse therapeutic and psychoactive properties. The substitution pattern on the indole ring and the N-acyl group of the ethylamine side chain are critical determinants of receptor affinity and functional activity.

The introduction of a bromine atom at the 5-position of the indole ring is known to modulate serotonergic activity. For instance, 5-bromo-N,N-diallyltryptamine has been shown to be active in the head twitch response (HTR) assay in mice, a behavioral model indicative of 5-HT2A receptor activation[1]. Concurrently, the N-acetyl group is a key feature of melatonin (N-acetyl-5-methoxytryptamine), conferring affinity for melatonin receptors (MT1 and MT2)[2]. The parent compound, N-acetyltryptamine, is a partial agonist at these receptors[3][4].

Furthermore, the structurally related compound, N-bromoacetyltryptamine, is a potent inhibitor of arylalkylamine N-acetyltransferase (AANAT), the enzyme that catalyzes the conversion of serotonin to N-acetylserotonin, the precursor to melatonin[5][6]. This suggests that 5-bromo-N-acetyltryptamine may also interact with this key enzyme in the melatonergic pathway.

Given these precedents, 5-bromo-N-acetyltryptamine emerges as a molecule of significant interest, potentially possessing a multi-target pharmacological profile spanning serotonergic, melatonergic, and enzymatic systems.

Hypothesized Pharmacological Profile

Based on the aforementioned structure-activity relationships, we can posit a multi-faceted pharmacological profile for 5-bromo-N-acetyltryptamine:

  • Melatonergic Activity: The N-acetyl group suggests a likely affinity for MT1 and MT2 receptors. The 5-bromo substitution, in place of the 5-methoxy group of melatonin, may alter this affinity and efficacy, potentially resulting in partial agonism or even antagonism.

  • Serotonergic Activity: The 5-bromoindole moiety points towards potential interactions with serotonin receptors, particularly the 5-HT2A subtype, which is often implicated in the effects of halogenated tryptamines[1]. It may also exhibit affinity for other 5-HT receptor subtypes.

  • AANAT Inhibition: The presence of the N-acetyltryptamine backbone raises the possibility of interaction with AANAT. While lacking the reactive bromoacetyl group of N-bromoacetyltryptamine, it may still act as a competitive inhibitor of this enzyme[5][6].

The following diagram illustrates the potential sites of action for 5-bromo-N-acetyltryptamine within the serotonergic and melatonergic systems.

Hypothesized_Pharmacological_Targets cluster_0 Serotonergic System cluster_1 Melatonergic System 5-HT_Receptors 5-HT Receptors (e.g., 5-HT2A) MT_Receptors Melatonin Receptors (MT1, MT2) AANAT AANAT Enzyme N-Acetylserotonin N-Acetylserotonin AANAT->N-Acetylserotonin Product Serotonin Serotonin Serotonin->AANAT Acetylation Melatonin Melatonin N-Acetylserotonin->Melatonin Methylation Melatonin->MT_Receptors Activation 5-bromo-N-acetyltryptamine 5-bromo-N-acetyltryptamine 5-bromo-N-acetyltryptamine->5-HT_Receptors Modulation? 5-bromo-N-acetyltryptamine->MT_Receptors Modulation? 5-bromo-N-acetyltryptamine->AANAT Inhibition?

Caption: Hypothesized molecular targets of 5-bromo-N-acetyltryptamine.

Proposed Research Program for Pharmacological Characterization

To validate the hypothesized profile, a systematic, multi-tiered experimental approach is required. The following sections detail the necessary in vitro and in vivo studies.

Chemical Synthesis and Purity Analysis

The first step is the synthesis and purification of 5-bromo-N-acetyltryptamine. A plausible synthetic route is the acetylation of 5-bromotryptamine.

Experimental Protocol: Synthesis of 5-bromo-N-acetyltryptamine

  • Dissolution: Dissolve 5-bromotryptamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution to act as a proton scavenger.

  • Acetylation: Slowly add acetic anhydride or acetyl chloride to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and perform a liquid-liquid extraction.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

In Vitro Pharmacological Profiling

The initial pharmacological characterization should be performed in vitro to determine the compound's affinity and functional activity at the hypothesized targets.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, MT1, MT2).

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, 2-[125I]iodomelatonin for MT1/MT2) and increasing concentrations of 5-bromo-N-acetyltryptamine.

  • Incubation: Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 5-bromo-N-acetyltryptamine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Data

Receptor TargetRadioligandHypothetical Ki (nM)
5-HT1A[3H]8-OH-DPAT250
5-HT2A[3H]ketanserin80
5-HT2C[3H]mesulergine400
MT12-[125I]iodomelatonin150
MT22-[125I]iodomelatonin120

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant affinity.

Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Receptor

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of 5-bromo-N-acetyltryptamine to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

This assay will determine if 5-bromo-N-acetyltryptamine inhibits the activity of the AANAT enzyme.

Experimental Protocol: AANAT Inhibition Assay

  • Enzyme Preparation: Use recombinant human AANAT.

  • Assay Mixture: Prepare a reaction mixture containing the enzyme, its substrates (serotonin and acetyl-CoA), and varying concentrations of 5-bromo-N-acetyltryptamine.

  • Incubation: Incubate the mixture at 37°C for a set time.

  • Reaction Termination: Stop the reaction.

  • Product Quantification: Quantify the amount of N-acetylserotonin produced using HPLC or a specific antibody-based method (ELISA).

  • Data Analysis: Calculate the IC50 value for the inhibition of AANAT activity.

The following diagram illustrates the workflow for the in vitro characterization of 5-bromo-N-acetyltryptamine.

In_Vitro_Workflow cluster_0 Synthesis & Purity cluster_1 In Vitro Profiling Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Structure & Purity (NMR, MS, HPLC) Purification->Characterization Binding_Assays Receptor Binding (Ki determination) Characterization->Binding_Assays Enzyme_Assay AANAT Inhibition (IC50 determination) Characterization->Enzyme_Assay Functional_Assays Functional Assays (Agonist/Antagonist) Binding_Assays->Functional_Assays

Caption: Experimental workflow for synthesis and in vitro profiling.

In Vivo Pharmacological Profiling

Following promising in vitro results, in vivo studies in animal models are necessary to understand the compound's pharmacokinetic profile and its effects on behavior and physiology.

Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of 5-bromo-N-acetyltryptamine.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of the compound to rodents (e.g., rats or mice) via relevant routes (e.g., intravenous, oral, intraperitoneal).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Tissue Harvesting: At the end of the study, harvest key tissues, including the brain, to assess distribution.

  • Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in plasma and tissue homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Based on the in vitro profile, specific behavioral assays should be selected.

  • Head-Twitch Response (HTR) in Mice: If the compound shows 5-HT2A receptor agonism, the HTR assay is a well-established behavioral proxy for hallucinogenic potential in humans[1].

  • Locomotor Activity: To assess for stimulant or sedative effects.

  • Circadian Rhythm Studies: If the compound shows significant melatonergic activity, its effect on circadian rhythms (e.g., locomotor activity patterns in a light-dark cycle) should be investigated.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the pharmacological investigation of 5-bromo-N-acetyltryptamine. By systematically progressing from chemical synthesis through detailed in vitro and in vivo characterization, researchers can build a robust pharmacological profile of this novel tryptamine derivative. The hypothesized multi-target engagement of 5-bromo-N-acetyltryptamine at serotonergic, melatonergic, and enzymatic sites makes it a compelling candidate for further research, with potential therapeutic implications in mood, sleep, and circadian rhythm disorders. The methodologies outlined herein represent a field-proven approach to de-risk and advance novel compounds in the drug discovery pipeline.

References

  • N-bromoacetyl 5-methoxytryptamine: an irreversible melatonin ligand? - PubMed. Available at: [Link]

  • Serotonin receptor binding affinities of tryptamine analogues - PubMed. Available at: [Link]

  • Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity | PNAS. Available at: [Link]

  • MELATONIN RECEPTORS . Available at: [Link]

  • N-bromoacetyltryptamine strongly and reversibly inhibits in vitro melatonin secretion from mammalian pinealocytes - NeL.edu. Available at: [Link]

  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - ResearchGate. Available at: [Link]

  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed. Available at: [Link]

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  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials . Available at: [Link]

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  • Affinity values (K i in nM) at selected serotonin receptor isoforms. - ResearchGate. Available at: [Link]

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  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed - NIH. Available at: [Link]

  • An overview of in vitro and in vivo techniques for characterization of intranasal protein and peptide formulations for brain tar - Macquarie University. Available at: [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. Available at: [Link]

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Sources

role of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide as a melatonin precursor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide as a Melatonin Precursor

Authored by: A Senior Application Scientist

Foreword

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone pivotal to the regulation of circadian rhythms, with profound implications for sleep-wake cycles, immune function, and mood.[1][2][3] Its biosynthesis from tryptophan is a well-elucidated pathway, culminating in the N-acetylation of serotonin to N-acetylserotonin (NAS), followed by O-methylation to melatonin.[4][5][6] The enzymes governing these final steps, arylalkylamine N-acetyltransferase (AANAT) and acetylserotonin O-methyltransferase (ASMT), are critical control points.[7][8] This guide delves into the scientific landscape surrounding N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide, a halogenated analog of N-acetylserotonin, to explore its potential role as a precursor to a novel, bioactive melatonin analog. We will dissect its synthesis, hypothesize its enzymatic conversion, and outline the experimental frameworks necessary to validate its function and pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to expand the chemical toolbox for modulating the melatonin system.

Chemical Identity and Synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide, hereafter referred to as 5-bromo-N-acetyltryptamine (5-Br-NAT), is a synthetic indoleamine. Its structure is characterized by a tryptamine backbone with a bromine atom at the 5-position of the indole ring and an acetyl group on the ethylamine side chain.

Table 1: Chemical Identifiers for 5-Bromo-N-acetyltryptamine

IdentifierValue
IUPAC Name N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Synonyms 5-Bromo-N-acetyltryptamine
Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol

The synthesis of 5-Br-NAT is a multi-step process that typically begins with the bromination of tryptamine, followed by acetylation. Several synthetic routes have been established for the creation of 5-bromotryptamine.[9]

Synthetic Pathway

A common synthetic approach involves the acetylation of 5-bromotryptamine. This can be achieved using various acetylating agents, such as acetic anhydride or acetyl chloride, in a suitable solvent.[10][11]

Synthesis of 5-Bromo-N-acetyltryptamine cluster_0 Step 1: Acetylation 5-Bromotryptamine 5-Bromotryptamine 5-Br-NAT N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide 5-Bromotryptamine->5-Br-NAT Acetylating Agent (e.g., Acetic Anhydride) Solvent (e.g., DMF) Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->5-Br-NAT Canonical Melatonin Biosynthesis Pathway Serotonin Serotonin N-acetylserotonin N-acetylserotonin Serotonin->N-acetylserotonin AANAT (Acetyl-CoA) Melatonin Melatonin N-acetylserotonin->Melatonin ASMT (HIOMT) (S-adenosylmethionine)

Caption: The final two steps of melatonin biosynthesis.

Proposed Bioactivation of 5-Br-NAT: A Hypothesis

The structural similarity between 5-Br-NAT and N-acetylserotonin (NAS) is the foundation for the hypothesis that 5-Br-NAT could serve as a substrate for ASMT. The key difference is the substitution of the 5-hydroxyl group in NAS with a bromine atom in 5-Br-NAT. For 5-Br-NAT to be a precursor, it would first need to be hydroxylated at the 5-position to form N-acetyl-5-bromoserotonin, a step that is not part of the canonical pathway and would require an unspecified hydroxylase. A more direct, albeit hypothetical, pathway would be the direct O-methylation of a hydroxylated intermediate.

However, a more plausible role for 5-Br-NAT is as a direct precursor to a brominated melatonin analog, assuming it can be a substrate for a methyltransferase. Given that ASMT acts on the 5-hydroxyl group, it is unlikely to methylate 5-Br-NAT directly.

A more scientifically grounded hypothesis is that 5-bromotryptamine could be hydroxylated to 5-bromoserotonin, then acetylated to N-acetyl-5-bromoserotonin, and finally methylated to 5-bromo-melatonin. The direct conversion of 5-Br-NAT to a melatonin-like compound is less likely without prior hydroxylation.

For the purpose of this guide, we will explore the hypothetical conversion of a hydroxylated precursor.

Enzymatic O-Methylation of a Brominated Analog

The central question is whether ASMT can recognize and methylate a brominated N-acetylserotonin analog. The substrate specificity of ASMT is not absolute, and it can act on other hydroxyindoles. [12]The presence of the bulky bromine atom at the 5-position could sterically hinder the binding of the substrate to the active site of ASMT or alter its electronic properties, thereby affecting the efficiency of the methylation reaction.

Proposed Bioactivation of a5-Bromo Precursor N-acetyl-5-bromoserotonin Hypothetical N-acetyl-5-bromoserotonin 5-Bromo-Melatonin 5-Bromo-Melatonin N-acetyl-5-bromoserotonin->5-Bromo-Melatonin ASMT (HIOMT) (S-adenosylmethionine) [Hypothesized]

Caption: Hypothetical conversion to 5-bromo-melatonin.

Pharmacological Profile of 5-Bromo-Melatonin

The ultimate biological effect of 5-Br-NAT as a precursor depends on the pharmacological properties of its potential metabolite, 5-bromo-melatonin. The interaction of this analog with melatonin receptors (MT1 and MT2) would determine its physiological effects.

Melatonin Receptor Affinity and Activity

The affinity and activity of ligands at MT1 and MT2 receptors are sensitive to substitutions on the indole ring. [3][13]The 5-methoxy group of melatonin is crucial for high-affinity binding. [2]Replacing this with a bromine atom would likely alter the binding affinity and could potentially lead to a receptor subtype-selective ligand or a biased agonist. Table 2: Predicted Pharmacological Properties of 5-Bromo-Melatonin

PropertyPredicted OutcomeRationale
MT1 Receptor Affinity Potentially alteredThe 5-position substituent is critical for binding. [2]
MT2 Receptor Affinity Potentially alteredHalogenation can influence selectivity between MT1 and MT2.
Functional Activity Agonist, partial agonist, or antagonistMinor structural changes can significantly impact efficacy. [13]

Experimental Protocols

To validate the role of 5-Br-NAT as a melatonin precursor, a series of well-defined experiments are necessary.

Protocol 1: Synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Objective: To synthesize 5-Br-NAT from 5-bromotryptamine.

Materials:

  • 5-bromotryptamine [14]* Acetic anhydride

  • N,N-dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

  • Analytical instruments for characterization (NMR, MS)

Procedure:

  • Dissolve 5-bromotryptamine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Enzymatic Conversion Assay

Objective: To determine if a hydroxylated analog of 5-Br-NAT can be methylated by ASMT.

Materials:

  • Recombinant human ASMT

  • N-acetyl-5-bromoserotonin (requires custom synthesis)

  • S-adenosylmethionine (SAM)

  • Reaction buffer (e.g., phosphate buffer, pH 7.9)

  • HPLC-MS/MS system for product detection and quantification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, recombinant ASMT, and SAM.

  • Initiate the reaction by adding N-acetyl-5-bromoserotonin to the mixture.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a quenching solution (e.g., an acid or organic solvent).

  • Analyze the reaction mixture by HPLC-MS/MS to detect and quantify the formation of 5-bromo-melatonin.

  • Include appropriate controls, such as reactions without the enzyme or without the substrate.

Protocol 3: Melatonin Receptor Binding Assay

Objective: To determine the binding affinity of 5-bromo-melatonin for MT1 and MT2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

  • 2-[¹²⁵I]iodomelatonin (radioligand)

  • 5-bromo-melatonin (test compound)

  • Binding buffer

  • Glass fiber filters and a cell harvester

Procedure:

  • In a multi-well plate, combine the cell membranes, 2-[¹²⁵I]iodomelatonin, and varying concentrations of 5-bromo-melatonin.

  • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the Ki value for 5-bromo-melatonin from the competition binding data.

Experimental Workflow for Pharmacological Assessment cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Enzyme_Assay ASMT Conversion Assay Characterization->Enzyme_Assay Binding_Assay Receptor Binding Assay (MT1/MT2) Enzyme_Assay->Binding_Assay Functional_Assay Receptor Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Data_Analysis Determine Kinetic Parameters, Ki, EC50/IC50 Functional_Assay->Data_Analysis

Caption: Workflow for synthesis and in vitro evaluation.

Broader Context and Future Directions

While the primary focus of this guide is the potential of 5-Br-NAT as a melatonin precursor, it is important to consider other possibilities. For instance, N-bromoacetyltryptamine (a different compound) has been investigated as an inhibitor of AANAT. [7][15]It is conceivable that 5-Br-NAT could also interact with AANAT, either as a substrate or an inhibitor.

Future research should focus on:

  • In vivo studies: Animal models are needed to investigate the metabolism of 5-Br-NAT and the physiological effects of its potential metabolites.

  • Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-Br-NAT is crucial for its development as a research tool or therapeutic agent. Acetylation, for instance, has been shown to enhance the oral bioavailability of some compounds. [16]* Receptor selectivity and biased signaling: A detailed characterization of how 5-bromo-melatonin interacts with MT1 and MT2 receptors could reveal novel pharmacological properties.

Conclusion

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide represents an intriguing chemical entity with the potential to be bioactivated into a novel melatonin analog. While its direct conversion is speculative and likely requires hydroxylation, the exploration of its metabolic fate and the pharmacological properties of its potential metabolites could provide valuable insights into the melatonin system. The experimental protocols outlined in this guide offer a clear path for researchers to investigate these possibilities. Such studies will not only enhance our understanding of the structure-activity relationships of melatonergic ligands but may also pave the way for the development of new therapeutic agents for sleep disorders, mood disorders, and other conditions where the melatonin system plays a key role.

References

  • N-bromoacetyltryptamine strongly and reversibly inhibits in vitro melatonin secretion from mammalian pinealocytes. (2005). Neuroendocrinology Letters. Available at: [Link]

  • Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra. (2019). MDPI. Available at: [Link]

  • Acetylserotonin O-methyltransferase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • N-Acetylserotonin. Wikipedia. Available at: [Link]

  • Melatonin. PubChem. Available at: [Link]

  • N-bromoacetyl 5-methoxytryptamine: an irreversible melatonin ligand?. (1993). PubMed. Available at: [Link]

  • Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Enzymatic O-methylation of N-acetylserotonin to melatonin. (1960). PubMed. Available at: [Link]

  • Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. (2024). PMC. Available at: [Link]

  • Towards the Synthesis of 5-Bromo-Tryptamine − 2-Cyclopropyl-Quinazolinone Hybrids as Potential Broad Spectrum Efflux Pump Inhibitors. (2021). CACHE. Available at: [Link]

  • The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. (2018). MDPI. Available at: [Link]

  • Methylation of N-acetyl-5-HT to form melatonin. Reactome Pathway Database. Available at: [Link]

  • A study of aanat and asmt expression in the three-spined stickleback eye and skin: Not only “on the way to melatonin”. (2019). Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology. Available at: [Link]

  • A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. Google Patents.
  • Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells. (2002). Journal of Neuroscience. Available at: [Link]

  • N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. ResearchGate. Available at: [Link]

  • Acetylation of 5-amino-1H-t[15][17][18]riazole revisited. (2002). PubMed. Available at: [Link]

  • Simple Syntheses of Lespedamine and 5-Bromo-N,N-dimethyltryptamine Based on 1-Hydroxyindole Chemistry. ResearchGate. Available at: [Link]

  • Structure-based discovery of potent and selective melatonin receptor agonists. (2020). eLife. Available at: [Link]

  • Engineering the Activity of a Newly Identified Arylalkylamine N-Acetyltransferase in the Acetylation of 5-Hydroxytryptamine. (2024). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PMC. Available at: [Link]

  • TRPV4 Stimulation Induced Melatonin Secretion by Increasing Arylalkymine N-acetyltransferase (AANAT) Protein Level. (2017). MDPI. Available at: [Link]

  • Melatonin synthesis genes N-acetylserotonin methyltransferases evolved into caffeic acid O-methyltransferases and both assisted in plant terrestrialization. (2021). PubMed. Available at: [Link]

  • 5-Hydroxytryptamine (Serotonin) and Dopamine. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. Available at: [Link]

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Sources

literature review of halogenated tryptamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization, Synthesis, and Pharmacological Profiling

Executive Summary

This technical guide analyzes the medicinal chemistry of halogenated tryptamine derivatives, focusing on the strategic incorporation of fluorine, chlorine, bromine, and iodine atoms into the indole scaffold. While natural tryptamines (e.g., DMT, Psilocybin) are established 5-HT agonists, halogenation offers a precise mechanism to modulate lipophilicity (


), metabolic stability, and receptor subtype selectivity (5-HT

vs. 5-HT

). This document details the Speeter-Anthony synthesis as the industry-standard protocol, examines the Structure-Activity Relationships (SAR) of 5- and 6-position substitutions, and provides self-validating experimental workflows for researchers.
Part 1: Structural & Chemical Fundamentals

The introduction of a halogen atom is a non-classical bioisosteric replacement that alters the physicochemical profile of the tryptamine core without disrupting the fundamental pharmacophore required for serotonin receptor binding.

1.1 The "Fluorine Effect" in Indole Chemistry

Fluorine is the most critical halogen in this class due to its high electronegativity (4.0 Pauling) and small Van der Waals radius (1.47 Å), which mimics hydrogen (1.20 Å) sterically but alters electronics drastically.

  • Metabolic Blocking: The C6 position of the indole ring is a primary site for metabolic hydroxylation by liver microsomes (CYP450). Substitution with Fluorine at C6 (e.g., 6-Fluoro-DMT) effectively blocks this metabolic route, significantly extending the compound's half-life (

    
    ).
    
  • Lipophilicity Modulation: Halogenation increases lipophilicity, facilitating passive transport across the Blood-Brain Barrier (BBB).

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the 5-position generally increase affinity for 5-HT

    
     by reducing the electron density of the aromatic ring, enhancing 
    
    
    
    stacking interactions within the receptor binding pocket.
1.2 Structure-Activity Relationship (SAR) Matrix
PositionSubstitution EffectMechanistic Insight
C4 Variable4-Fluoro substitution often retains activity but can shift selectivity toward 5-HT

.
C5 Critical for Potency 5-Halo (F, Cl, Br) substitutions typically increase 5-HT

potency. 5-Fluoro-DMT is equipotent or more potent than DMT.
C6 Metabolic/Modulatory 6-Fluoro blocks metabolism but often attenuates hallucinogenic potency (e.g., 6-Fluoro-DET is non-hallucinogenic). 6-Fluorotryptamine acts as a Serotonin Releasing Agent (SRA).[1]
C7 Steric ToleranceHalogens here are generally tolerated but can introduce steric clashes depending on the receptor subtype.
Part 2: Synthetic Methodologies

Core Protocol: Speeter-Anthony Tryptamine Synthesis [2][3][4][5]

The most robust route for accessing halogenated N,N-dialkyltryptamines is the Speeter-Anthony procedure. This pathway avoids the harsh conditions of the Fischer Indole synthesis and allows for late-stage functionalization of the amine.

2.1 Reaction Logic Diagram (DOT)

SpeeterAnthony Indole Halogenated Indole (Precursor) Acylation Step 1: Acylation (Oxalyl Chloride, 0°C) Indole->Acylation Electrophilic Subst. Glyoxalyl Indole-3-glyoxalyl Chloride Acylation->Glyoxalyl Amidation Step 2: Amidation (HNMe2, gas/soln) Glyoxalyl->Amidation Nucleophilic Acyl Subst. Ketoamide Indole-3-glyoxylamide (Intermediate) Amidation->Ketoamide Reduction Step 3: Reduction (LiAlH4, Reflux) Ketoamide->Reduction Hydride Transfer Product Halogenated Tryptamine Reduction->Product

Caption: The Speeter-Anthony pathway converts substituted indoles to tryptamines via a glyoxalyl chloride intermediate.[2]

2.2 Detailed Experimental Protocol (Self-Validating)

Target: 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT)

Step 1: Acylation

  • Setup: Flame-dry a 500mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Reagents: Dissolve 5-Fluoroindole (10.0 mmol) in anhydrous diethyl ether (50 mL).

  • Addition: Cool to 0°C. Add Oxalyl Chloride (12.0 mmol) dropwise over 20 minutes.

    • Validation Check: The solution must turn yellow/orange, and a precipitate (glyoxalyl chloride) should form immediately. If clear, moisture contamination has occurred.

  • Stir: Maintain at 0°C for 1 hour.

Step 2: Amidation

  • Reaction: Introduce dimethylamine (40% aq. or preferably 2M in THF) (20.0 mmol) to the slurry.

    • Caution: Exothermic reaction.[2][6]

  • Workup: Solvent evaporation yields the crude glyoxylamide.

    • Validation Check: Verify intermediate via TLC (EtOAc:Hexane 1:1). The spot should be UV active and distinct from the starting indole.

Step 3: Reduction (Critical Step)

  • Setup: Clean, dry RBF with reflux condenser.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH

    
    ) (30.0 mmol) in anhydrous THF (100 mL).
    
  • Addition: Dissolve the glyoxylamide in THF and add dropwise to the LiAlH

    
     suspension.
    
  • Reflux: Heat to reflux (66°C) for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Add carefully:

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O (where
    
    
    = grams of LiAlH
    
    
    used).
  • Isolation: Filter the granular precipitate. Acid/Base extraction yields the final amine.

Part 3: Pharmacology & Signaling Pathways[5][7][8]

Halogenated tryptamines primarily target the 5-HT


 receptor, a G-Protein Coupled Receptor (GPCR). The "biased signaling" hypothesis suggests that different halogens can stabilize distinct receptor conformations, favoring either the G

q pathway (associated with calcium release and psychedelia) or the

-Arrestin pathway.
3.1 Signaling Cascade Diagram (DOT)

Pharmacodynamics cluster_Gq Canonical Pathway cluster_Arrestin Biased Pathway Ligand 5-Halo-Tryptamine (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki < 100nM) Gq Gαq Protein Receptor->Gq Conformation A Arrestin β-Arrestin 2 Receptor->Arrestin Conformation B PLC PLCβ Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Internal Receptor Internalization Arrestin->Internal

Caption: Bifurcated signaling pathways for 5-HT2A agonists. Halogenation patterns influence the bias ratio between Gq and Arrestin recruitment.

3.2 Comparative Binding Data

The following data aggregates findings from Nichols et al. and recent medicinal chemistry literature.

Compound5-HT

Ki (nM)
5-HT

Ki (nM)
Efficacy (Emax)Notes
DMT (Reference)~75~180100%Baseline tryptamine.
5-Fluoro-DMT 6014095%Retains potency; rapid onset.
6-Fluoro-DMT 606267101%Reduced potency; non-hallucinogenic in rodent models.
5-Chloro-DMT 184590%High potency due to lipophilicity/Cl- pocket filling.

Note: Lower Ki indicates higher affinity.

Part 4: Metabolic Stability & Toxicology[9]
4.1 MAO Resistance Mechanism

Monoamine Oxidase A (MAO-A) degrades tryptamines via oxidative deamination of the side chain. While


-methylation (e.g., AMT) is the primary defense against MAO, halogenation on the ring exerts a secondary protective effect by altering the electron density of the indole, making the molecule a poorer substrate for the enzyme.
4.2 Toxicology
  • Serotonin Syndrome: Due to the high potency of 5-halo derivatives (specifically 5-Cl and 5-Br), the risk of serotonin toxicity is elevated compared to non-halogenated parent compounds.

  • Neurotoxicity: Unlike chlorinated amphetamines (e.g., p-chloroamphetamine), which are neurotoxic, halogenated tryptamines generally do not display selective serotonergic neurotoxicity, though 5-MeO-DMT analogs require careful dosing.

References
  • Nichols, D. E. (2012).[7] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Blair, J. B., et al. (2000).[8] Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry.

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology.

Sources

Methodological & Application

synthesis protocol for N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide from 5-bromotryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Introduction & Scope

This application note details a robust protocol for the synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide (also referred to as 5-bromo-N-acetyltryptamine). This compound is a structural analog of melatonin (5-methoxy-N-acetyltryptamine) where the 5-methoxy group is replaced by a bromine atom. It serves as a critical reference standard for impurity profiling in melatonin manufacturing (often designated as Impurity B) and as a precursor for radiolabeling or structure-activity relationship (SAR) studies targeting melatonin receptors (


).

The primary challenge in this synthesis is achieving chemoselectivity . The objective is to acetylate the primary alkyl amine of the ethyl side chain while leaving the indole nitrogen (N1) free. This protocol utilizes a mild acetylation strategy under kinetic control to maximize yield and minimize N1-acetylation byproducts.

Retrosynthetic Strategy & Reaction Design

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of 5-bromotryptamine is significantly more nucleophilic than the indole nitrogen (which participates in the aromatic system). By controlling temperature and stoichiometry, we can selectively target the side chain.

Reaction Scheme:



Process Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 5-Bromotryptamine (Free base or HCl salt) Dissolution Dissolution Solvent: DCM (anhydrous) Base: Triethylamine (2.5 eq) Start->Dissolution Cooling Cooling Target: 0°C (Ice Bath) Dissolution->Cooling Addition Reagent Addition Acetic Anhydride (1.1 eq) Dropwise over 15 min Cooling->Addition Reaction Reaction Warm to RT Stir 2-4 hours Addition->Reaction Monitor TLC Monitoring (EtOAc/Hexane) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench & Workup Wash: NaHCO3, 1M HCl, Brine Monitor->Quench Complete Purification Purification Recrystallization (EtOH/H2O) or Flash Column Quench->Purification Final Final Product 5-Bromo-N-acetyltryptamine Purification->Final

Figure 1: Step-by-step workflow for the selective acetylation of 5-bromotryptamine.

Materials & Reagents

Safety Note: 5-Bromotryptamine is bioactive; handle with PPE. Acetic anhydride is corrosive and a lachrymator. Perform all steps in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2]Role
5-Bromotryptamine HCl 275.571.0Starting Material
Acetic Anhydride (

)
102.091.1 - 1.2Acetylating Agent
Triethylamine (TEA) 101.192.2 - 2.5*Base / Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium (0.1 M conc.)

*Note: If starting with the free base of 5-bromotryptamine, reduce TEA to 1.1 equivalents.

Detailed Synthesis Protocol

Step 1: Preparation and Dissolution
  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 5-bromotryptamine HCl (1.0 mmol, 276 mg).

  • Add anhydrous DCM (10 mL). The salt will likely remain as a suspension.

  • Add Triethylamine (2.5 mmol, ~350 µL) via syringe.

    • Observation: The suspension should clear as the free base is liberated and the triethylamine hydrochloride salt forms (which is soluble in DCM or forms a fine precipitate).

Step 2: Acetylation (Kinetic Control)
  • Cool the reaction mixture to 0°C using an ice-water bath. Cooling is critical to prevent acetylation of the indole nitrogen.

  • Dilute Acetic Anhydride (1.1 mmol, ~105 µL) in a small volume of DCM (1 mL).

  • Add the

    
     solution dropwise to the reaction mixture over 10–15 minutes.
    
  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Stir at RT for 2–4 hours.

Step 3: Monitoring
  • TLC System: 10% Methanol in DCM or 50% Ethyl Acetate in Hexane.

  • Visualization: UV (254 nm) or Ehrlich’s Reagent (turns purple/blue for indoles).

  • Target: Disappearance of the starting material (lower

    
    ) and appearance of the product (higher 
    
    
    
    ).
Step 4: Workup
  • Quench the reaction by adding saturated aqueous

    
     (10 mL) and stirring vigorously for 10 minutes (hydrolyzes excess anhydride).
    
  • Transfer to a separatory funnel. Separate the organic layer.[2][3]

  • Acid Wash: Wash the organic layer with 1M HCl (10 mL).

    • Purpose: This removes any unreacted starting amine and excess triethylamine. The product (an amide) is not basic and will remain in the organic layer.

  • Base Wash: Wash with saturated

    
     (10 mL) to remove residual acetic acid.
    
  • Drying: Wash with Brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield an off-white solid.
    
Step 5: Purification
  • Method A (Preferred): Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane.

  • Method B: Flash Column Chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your data against these expected parameters.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl or DMSO- )

The absence of signals >2.2 ppm in the aliphatic region confirms no N1-acetylation (N-acetyl indoles typically show a methyl shift >2.5 ppm due to the anisotropic effect of the ring).

PositionShift (

ppm)
MultiplicityIntegralAssignment
Indole NH 10.8 - 11.0Broad s1HN1-H (Confirming no bis-acetylation)
Aromatic 7.6 - 7.7d1HC4-H
Aromatic 7.2 - 7.3d1HC7-H
Aromatic 7.1 - 7.2dd1HC6-H
Aromatic 7.0 - 7.1s1HC2-H
Amide NH 5.8 - 6.5Broad t1HSide chain NH
Side Chain 3.4 - 3.6q/m2H

-N
Side Chain 2.8 - 2.9t2HIndole-

Acetyl 1.9 - 2.0 s 3H

(Diagnostic)
Mass Spectrometry
  • Formula:

    
    
    
  • Exact Mass: ~280.02 (79Br) / 282.02 (81Br)

  • Expected [M+H]+: 281.0 / 283.0 (1:1 isotopic pattern characteristic of Bromine).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Loss during acid washEnsure the acid wash is quick and the organic extraction is thorough. The amide is stable, but prolonged exposure to strong acid should be avoided.
Bis-acetylation (Impurity)Excess

or high temp
Strictly maintain 0°C during addition. Reduce

to 1.05 eq.
Dark Product Oxidation of indolePerform reaction under Nitrogen/Argon atmosphere. Use distilled DCM.

References

  • General Tryptamine Acetylation Protocol

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4] (Standard nucleophilic acyl substitution mechanisms).

  • Melatonin Analog Synthesis: Dubocovich, M. L., et al. "Molecular pharmacology, regulation and function of mammalian melatonin receptors." Frontiers in Bioscience 8 (2003): d1093-1108. (Context for 5-substituted tryptamines).
  • Analytical Data Comparison (5-Methoxy analog)

    • National Institute of Standards and Technology (NIST). "Melatonin Mass Spectrum & IR."

  • Somei, M., et al. "The chemistry of indoles.
  • Safety Data

    • PubChem. "5-Bromotryptamine."[1][5]

Sources

reagents required for synthesizing 5-bromo-N-acetyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the laboratory-scale synthesis of 5-bromo-N-acetyltryptamine (also known as 5-bromo-melatonin precursor or N-acetyl-5-bromotryptamine).[1][2] This compound is a structural analog of melatonin where the 5-methoxy group is replaced by a bromine atom.[1] It serves as a critical ligand for probing melatonin receptor (MT1/MT2) affinity and as a versatile intermediate in the synthesis of complex indole alkaloids.

The protocol prioritizes Route B (Acetylation of 5-Bromotryptamine) over direct bromination of N-acetyltryptamine.[1][2] Direct bromination often yields a mixture of 4-, 5-, 6-, and 7-bromo isomers that are difficult to separate.[1][2][3] The acetylation route ensures regiochemical purity by utilizing pre-functionalized starting materials.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a nucleophilic acyl substitution (Schotten-Baumann type) under mild conditions to prevent bis-acetylation at the indole nitrogen.[1][2]

Retrosynthesis cluster_conditions Conditions Target 5-Bromo-N-acetyltryptamine (Target) Precursor 5-Bromotryptamine (Free Base or HCl) Target->Precursor Acylation Reagent Acetic Anhydride (Acylating Agent) Target->Reagent Reagent Cond Base: Et3N or Pyridine Solvent: DCM or EtOAc Temp: 0°C to RT

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from 5-bromotryptamine.

Reagents & Materials

Purity Requirement: All reagents must be ACS grade or higher. Solvents should be anhydrous if yield optimization is critical, though technical grade is sufficient for standard preparations.[3]

ReagentCAS No.[4][5][6][7]Equiv.[8]RoleGrade/Notes
5-Bromotryptamine HCl 3610-42-21.0SubstrateStarting material.[1][2] If using free base, omit extra base.[3]
Acetic Anhydride (

)
108-24-71.2 - 1.5ReagentElectrophile.[1][2] Excess ensures completion.
Triethylamine (

)
121-44-82.5BaseNeutralizes HCl salt and generated AcOH.[1][2]
Dichloromethane (DCM)75-09-2SolventSolvent10-15 mL per gram of substrate.[1][2]
Ethyl Acetate 141-78-6SolventExtractionFor workup.[1][2]
Sodium Bicarbonate 144-55-8WashQuenchSaturated aqueous solution.[1][2]

Experimental Protocol

Reaction Setup

Safety Note: Perform all steps in a fume hood. Acetic anhydride is lachrymatory and corrosive. 5-bromotryptamine is a bioactive indole; avoid inhalation.[1]

  • Preparation: In a round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 5-Bromotryptamine Hydrochloride (1.0 g, 3.6 mmol) in Dichloromethane (DCM) (15 mL).

  • Neutralization: Cool the suspension to 0°C (ice bath). Add Triethylamine (1.25 mL, ~9.0 mmol) dropwise. The suspension should clear as the free base is liberated.

    • Checkpoint: If starting with 5-bromotryptamine free base, reduce

      
       to 1.2 equivalents (catalytic base/acid scavenger).[1][2]
      
  • Acylation: Add Acetic Anhydride (0.51 mL, 5.4 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 1–2 hours.

    • TLC Monitoring: Use Mobile Phase DCM:MeOH (95:5) .

    • Starting Material (

      
      ) should disappear.[1][2]
      
    • Product (

      
      ) should appear as a distinct spot (UV active).[1][2]
      
Workup & Purification

The workup is designed to remove unreacted amine, acetic acid, and excess anhydride.[3]

Workup Start Reaction Mixture (DCM + Product + Byproducts) Quench Quench with Sat. NaHCO3 (aq) Start->Quench Sep Phase Separation Quench->Sep Org Organic Layer (DCM) Sep->Org Aq Aqueous Layer (Discard) Sep->Aq Wash1 Wash: 1M HCl (Optional) (Removes unreacted amine) Org->Wash1 Wash2 Wash: Brine Wash1->Wash2 Dry Dry over MgSO4 Filter & Evaporate Wash2->Dry Recrys Recrystallization (EtOH/Water or EtOAc/Hexane) Dry->Recrys

Figure 2: Purification workflow ensuring removal of acidic and basic impurities.[1][2]

Detailed Steps:

  • Quench: Pour the reaction mixture into 20 mL of saturated

    
     solution. Stir vigorously for 10 minutes to hydrolyze excess acetic anhydride.
    
  • Extraction: Separate the layers. Extract the aqueous layer once with DCM (10 mL).[2] Combine organic layers.

  • Acid Wash (Critical for Purity): Wash the organic layer with 10 mL of 1M HCl .[2]

    • Why? This protonates and removes any unreacted 5-bromotryptamine starting material, ensuring the final product is not contaminated with the primary amine.[1][3]

  • Neutral Wash: Wash with brine (sat. NaCl), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.[2][3]
    
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexanes .[2]

    • Dissolve solid in minimal hot ethanol. Add warm water dropwise until turbidity persists. Cool to 4°C overnight.

Analytical Validation (Self-Validating Data)[1][2]

Upon isolation, the compound must meet these specifications.

Expected NMR Data ( , 400 MHz)
  • 
     8.0-8.5 (br s, 1H):  Indole N-H (Exchangeable).[1][2]
    
  • 
     7.70 (d, J=2 Hz, 1H):  C4-H (Ortho to Br, characteristic doublet).[2][3]
    
  • 
     7.2-7.3 (m, 2H):  C6-H and C7-H.[1][2]
    
  • 
     7.0 (s, 1H):  C2-H.
    
  • 
     5.6-5.8 (br s, 1H):  Amide N-H.[1][2]
    
  • 
     3.55 (q, 2H): 
    
    
    
    -N (Methylene adjacent to amide).[1][2]
  • 
     2.90 (t, 2H):  Indole-
    
    
    
    (Benzylic methylene).[1][2]
  • 
     1.95 (s, 3H):  Acetyl 
    
    
    
    (Characteristic singlet).[2]
Physical Properties[5]
  • Appearance: Off-white to pale beige crystalline solid.[1][2]

  • Melting Point: Expected range 132–136°C .[1] (Note: Unsubstituted Melatonin melts at 116–118°C; bromine substitution typically raises MP).[2]

  • Solubility: Soluble in DMSO, Methanol, DCM, EtOAc.[3] Insoluble in water.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete extraction or hydrolysis of anhydride.[1][2]Ensure aqueous layer pH is basic during initial quench.[9] Re-extract aqueous layer with EtOAc.
Impurity (Rf ~0.0) Unreacted amine salt.[2]Perform the 1M HCl wash step rigorously.
Impurity (Rf > 0.8) Bis-acetylation (Indole N-Ac).[1][2]Reaction time too long or temperature too high. Use strictly 1.1 eq of

and keep at RT.
Coloration (Pink/Brown) Oxidation of indole.[2]Perform reaction under Nitrogen/Argon atmosphere. Store product in amber vials at -20°C.

References

  • General Tryptamine Acetylation: Journal of Biological Chemistry, Synthesis of Melatonin (N-acetyl-5-methoxytryptamine).[1][2] (Validated via standard organic protocols).

  • 5-Bromo Analog Data: PubChem Compound Summary for 5-Bromo-N,N-dimethyltryptamine (Analogous spectral features). .[2]

  • Melatonin Synthesis Precedents: Frontiers in Chemistry, Sustainable protocol for N-acyl tryptamines.[1] .[2]

  • Reagent Safety: Sigma-Aldrich Safety Data Sheet, 5-Bromotryptamine. .[1][2]

Sources

Application Notes & In Vivo Administration Protocols for 5-Bromo-N-acetyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-acetyltryptamine (5-Br-NAT) is a halogenated derivative of N-acetyltryptamine, a compound structurally related to melatonin. It has garnered significant interest in neuropharmacology and chronobiology due to its potent inhibitory effects on arylalkylamine N-acetyltransferase (AA-NAT), the rate-limiting enzyme in melatonin biosynthesis.[1][2] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for the in vivo administration of 5-bromo-N-acetyltryptamine. The methodologies outlined herein are synthesized from established practices for related tryptamine derivatives and are designed to ensure experimental reproducibility and scientific rigor. This document will cover vehicle formulation, various routes of administration, and the underlying biochemical pathways, offering field-proven insights for preclinical research.

Introduction: The Scientific Rationale for In Vivo Studies

5-Bromo-N-acetyltryptamine acts as a mechanism-based inhibitor of AA-NAT.[2] The enzyme mistakes 5-Br-NAT for its natural substrate, serotonin, and in the presence of acetyl-CoA, facilitates a reaction that produces a highly potent bisubstrate analog inhibitor.[1][2] This targeted inhibition of melatonin synthesis makes 5-Br-NAT a valuable pharmacological tool for investigating the physiological roles of melatonin in circadian rhythms, sleep-wake cycles, and mood regulation.[2] In vivo studies are critical to understanding its pharmacokinetic profile, target engagement in a complex biological system, and potential therapeutic applications.

Mechanism of Action: A Visualized Pathway

The inhibitory action of 5-bromo-N-acetyltryptamine on melatonin synthesis is a multi-step process within the pineal gland. The following diagram illustrates this pathway.

Melatonin_Synthesis_Inhibition Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Multi-step synthesis AANAT AANAT (Arylalkylamine N-acetyltransferase) Serotonin->AANAT 5-Br-NAT_ext 5-Bromo-N-acetyltryptamine (Administered) 5-Br-NAT_ext->AANAT Mechanism-based Inhibition N-acetylserotonin N-acetylserotonin AANAT->N-acetylserotonin Acetylation Bisubstrate_Analog Potent Bisubstrate Analog Inhibitor AANAT->Bisubstrate_Analog Forms HIOMT HIOMT N-acetylserotonin->HIOMT Melatonin Melatonin HIOMT->Melatonin Methylation Bisubstrate_Analog->AANAT Inhibits

Caption: Inhibition of Melatonin Synthesis by 5-Bromo-N-acetyltryptamine.

Vehicle Formulation and Preparation

Recommended Vehicle Compositions
Vehicle ComponentConcentrationRationale & Considerations
Primary Solvent
DMSO (Dimethyl sulfoxide)5-10% (v/v)Excellent solubilizing agent for many organic compounds.[3] Should be used at the lowest effective concentration due to potential toxicity at higher doses.
Ethanol5-10% (v/v)Good solvent for tryptamine derivatives.[3] Can cause sedation or other behavioral effects, which should be controlled for in experimental design.
Co-solvents/Surfactants
PEG 300/400 (Polyethylene glycol)30-40% (v/v)Increases solubility and stability of the compound in the final aqueous solution.
Tween 80 (Polysorbate 80)5% (v/v)A non-ionic surfactant that improves solubility and aids in forming a stable emulsion.
Final Diluent
Saline (0.9% NaCl) or PBS (Phosphate-Buffered Saline)q.s. to 100%Provides an isotonic solution for injection, minimizing irritation at the administration site.
Protocol: Vehicle Preparation
  • Initial Dissolution: In a sterile microcentrifuge tube, dissolve the calculated amount of 5-bromo-N-acetyltryptamine in the primary solvent (DMSO or ethanol). Vortex thoroughly until fully dissolved.

  • Addition of Co-solvents: Add the co-solvents (e.g., PEG 300 and Tween 80) to the initial solution. Vortex again to ensure a homogenous mixture.

  • Final Dilution: Slowly add the final diluent (saline or PBS) to the mixture while vortexing. This gradual addition is crucial to prevent precipitation of the compound.

  • Final Formulation: The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and sonication may be employed.

  • Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C, protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile, including the speed of onset and duration of action. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration in small laboratory animals, offering rapid absorption into the bloodstream.

Step-by-Step Protocol:

  • Animal Restraint: Properly restrain the animal (e.g., mouse or rat) to expose the abdominal area.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.

  • Injection: Slowly and steadily inject the prepared solution.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions.

Subcutaneous (SC) Injection

SC administration results in slower, more sustained absorption compared to IP injection.

Step-by-Step Protocol:

  • Animal Restraint: Gently restrain the animal and lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Inject the solution into the subcutaneous space.

  • Withdrawal: Remove the needle and gently massage the area to aid in dispersal of the solution.

  • Monitoring: Return the animal to its cage and monitor for any local reactions at the injection site.

Oral Gavage (PO)

Oral administration is useful for assessing the effects of the compound following gastrointestinal absorption.

Step-by-Step Protocol:

  • Animal Restraint: Firmly restrain the animal in an upright position.

  • Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth until it passes into the esophagus.

  • Confirmation of Placement: Ensure the needle has entered the esophagus and not the trachea. The animal should not exhibit signs of respiratory distress.

  • Administration: Slowly administer the solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of choking or discomfort.

Dosage Considerations

The optimal dosage of 5-bromo-N-acetyltryptamine will depend on the animal model, the research question, and the desired level of target engagement. As there is no established in vivo dosage, pilot studies are essential. A starting point can be inferred from in vitro IC50 values (approximately 500 nM for AA-NAT inhibition) and dosages of structurally related compounds.[2] A dose-response study is strongly recommended to determine the effective and non-toxic dose range.

Experimental Workflow and Validation

A self-validating experimental design is crucial for trustworthy results. The following workflow outlines a typical study investigating the effects of 5-bromo-N-acetyltryptamine on melatonin levels.

Experimental_Workflow A Acclimatization (e.g., 1 week) B Baseline Sampling (e.g., blood, pineal gland) A->B C Animal Grouping (Vehicle vs. 5-Br-NAT) B->C D Compound Administration (IP, SC, or PO) C->D E Time-Course Sampling (e.g., 1, 2, 4, 8 hours post-dose) D->E F Tissue/Plasma Processing & Storage (-80°C) E->F G Melatonin Quantification (e.g., ELISA or LC-MS/MS) F->G H Data Analysis (Statistical Comparison) G->H

Caption: A typical experimental workflow for in vivo studies.

Concluding Remarks

The protocols and guidelines presented in this document provide a solid foundation for conducting in vivo research with 5-bromo-N-acetyltryptamine. Adherence to these methodologies, coupled with careful experimental design and appropriate controls, will enable researchers to effectively probe the biological functions of this potent AA-NAT inhibitor and its potential as a therapeutic agent.

References

  • N-bromoacetyltryptamine strongly and reversibly inhibits in vitro melatonin secretion from mammalian pinealocytes. Neuroendocrinology Letters. [Link]

  • Daily Rhythm in Plasma N-Acetyltryptamine. PMC - NIH. [Link]

  • (PDF) Daily Rhythm in Plasma N-acetyltryptamine. ResearchGate. [Link]

  • Enzymatic and Cellular Study of a Serotonin N-Acetyltransferase Phosphopantetheine-based Prodrug. PMC. [Link]

  • Melatonin and Structurally-Related Compounds Protect Synaptosomal Membranes from Free Radical Damage. MDPI. [Link]

  • N-bromoacetyl 5-methoxytryptamine: an irreversible melatonin ligand?. PubMed. [Link]

  • Focus on the Melatonin Metabolite N 1 -Acetyl-5-methoxykynuramine (AMK) Volume 1. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. [Link]

  • CoA-S-acetyl 5-bromotryptamine. PubChem. [Link]

  • Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity. PNAS. [Link]

  • Processes for the production of tryptamines.
  • Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. [Link]

  • In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Hindawi. [Link]

  • 5-Bromo-N,N-Dimethyltryptamine. PubChem. [Link]

  • N-Acetylserotonin. Wikipedia. [Link]

  • Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. ResearchGate. [Link]

  • Melatonin: Pharmacology, Functions and Therapeutic Benefits. PMC. [Link]

  • 5-BROMO-N,N-DIMETHYLTRYPTAMINE. precisionFDA. [Link]

  • The effect of the antioxidant N-acetylcysteine on cholinesterase activity in the brain and blood during Pirimiphos methyl poisoning in the course of treatment with atropine alone, and with atropine and obidoxime. Annals of Agricultural and Environmental Medicine. [Link]

  • Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. [Link]

  • APPLICATION NUMBER: - 211243Orig1s000 NON-CLINICAL REVIEW(S). accessdata.fda.gov. [Link]

  • Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. PubMed. [Link]

Sources

Application Note: 5-Bromo-N-Acetyltryptamine in Circadian Rhythm & Enzymology Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical utility of 5-bromo-N-acetyltryptamine (5-Br-NAT) within circadian rhythm research. While often overshadowed by its methylated product (5-bromo-melatonin) or the AANAT inhibitor (N-bromoacetyltryptamine), 5-Br-NAT serves a critical, specific role: it is a structural probe and substrate for Acetylserotonin O-methyltransferase (ASMT), the final enzyme in the melatonin biosynthetic pathway.

This guide provides protocols for using 5-Br-NAT to:

  • Characterize ASMT Kinetics: Probing the steric tolerance of the ASMT active site.

  • Synthesize 5-Bromo-Melatonin: Generating a high-affinity, metabolically stable melatonin receptor agonist for phase-shifting experiments.

  • Differentiate Mechanisms: Distinguishing between substrate availability and enzymatic velocity in amplitude regulation of circadian outputs.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Role in Melatonin Biosynthesis

The circadian production of melatonin involves the sequential acetylation of serotonin by AANAT (Arylalkylamine N-acetyltransferase) followed by methylation by ASMT (also known as HIOMT).

  • Natural Substrate: N-acetylserotonin (NAS).

  • Synthetic Analog: 5-bromo-N-acetyltryptamine (5-Br-NAT).

5-Br-NAT replaces the hydroxyl group (-OH) of the natural substrate with a bromine atom (-Br). Because bromine is lipophilic and bulky (van der Waals radius ~1.85 Å vs. 1.52 Å for oxygen), 5-Br-NAT is used to study the hydrophobic pocket plasticity of ASMT.

Crucial Distinction (Safety & Accuracy)

Researchers often confuse three similarly named compounds. Precision is vital:

CompoundAbbreviationFunction
5-bromo-N-acetyltryptamine 5-Br-NAT ASMT Substrate / Precursor
N-bromoacetyltryptamineBATIrreversible AANAT Inhibitor (Bisubstrate analog)
5-bromo-melatonin5-Br-MelPotent Melatonin Receptor Agonist

Note: This guide focuses on 5-Br-NAT . If your goal is to inhibit melatonin onset, use BAT. If your goal is to stimulate receptors, use 5-Br-Mel. If your goal is to study the synthesis machinery (ASMT) , use 5-Br-NAT.

Visualization: The Enzymatic Pathway

The following diagram illustrates where 5-Br-NAT integrates into the circadian pathway and how it is processed.

MelatoninPathway cluster_legend Legend Serotonin Serotonin (5-HT) NAS N-Acetylserotonin (Natural Substrate) Serotonin->NAS Acetylation Melatonin Melatonin (Natural Product) NAS->Melatonin Methylation (SAM -> SAH) BrNAT 5-bromo-N-acetyltryptamine (5-Br-NAT) BrMel 5-bromo-melatonin (High Potency Agonist) BrNAT->BrMel ASMT Catalysis (Experimental Application) AANAT Enzyme: AANAT (Rate Limiting) AANAT->Serotonin ASMT Enzyme: ASMT (Amplitude Control) ASMT->NAS ASMT->BrNAT Probing Active Site Key1 Natural Pathway Key2 Synthetic Probe

Caption: Integration of 5-Br-NAT into the melatonin biosynthetic pathway as a structural probe for ASMT.

Application Protocol 1: ASMT Kinetic Profiling

This protocol determines the catalytic efficiency (


) of ASMT for 5-Br-NAT compared to the natural substrate. This is essential for characterizing ASMT mutants or studying the enzyme's regulation under circadian disruption.
Materials
  • Enzyme Source: Recombinant human ASMT (purified) or Pineal homogenate (rat/chicken).

  • Substrate: 5-bromo-N-acetyltryptamine (dissolved in DMSO, final concentration <1% in assay).

  • Co-factor: S-Adenosyl-L-methionine (SAM), radio-labeled [methyl-

    
    H]-SAM or fluorescent analog.
    
  • Buffer: 50 mM Sodium Phosphate, pH 7.9.

Experimental Workflow
  • Preparation: Dilute 5-Br-NAT to a concentration range of 1 µM to 1000 µM.

  • Incubation:

    • Mix 100 µL Buffer + 10 µL Enzyme + 10 µL 5-Br-NAT.

    • Initiate reaction with 10 µL SAM (saturated, 100 µM).

    • Incubate at 37°C for 30 minutes (linear phase).

  • Termination: Stop reaction with 200 µL Chloroform or 0.1 M Borate buffer (pH 10).

  • Extraction: Vortex and centrifuge. The product (5-bromo-melatonin) is highly lipophilic and will partition into the organic phase.

  • Quantification:

    • If using

      
      H-SAM: Count radioactivity in the organic phase via Liquid Scintillation Counting.
      
    • If using HPLC: Inject organic phase onto C18 column (Mobile phase: 60% MeOH / 40% Water). Detect at 280 nm.

Data Analysis & Interpretation

Plot Initial Velocity (


) vs. Substrate Concentration [S] and fit to the Michaelis-Menten equation.
ParameterInterpretation for 5-Br-NAT

(Affinity)
If

(5-Br-NAT) >

(NAS), the active site sterically clashes with the Bromine atom.

(Turnover)
If

is high, ASMT accepts the halogenated substrate efficiently, validating the synthesis of 5-Br-Mel.

Application Protocol 2: Chemo-Enzymatic Synthesis of 5-Bromo-Melatonin

For researchers needing 5-bromo-melatonin for phase-shifting studies (e.g., in SCN slice cultures), enzymatic synthesis using 5-Br-NAT often yields higher purity than bulk chemical methylation, which can lead to over-methylation.

Protocol
  • Reaction Mix:

    • 5-Br-NAT (10 mM)

    • Recombinant ASMT (1 mg/mL)

    • SAM (12 mM)

    • Incubate in Phosphate Buffer (pH 7.9) for 4 hours at 37°C.

  • Purification:

    • Perform Solid Phase Extraction (SPE) using C18 cartridges.

    • Wash with 10% Methanol.

    • Elute 5-bromo-melatonin with 80% Methanol.

  • Validation: Verify product mass via LC-MS (Expected m/z: ~311/313 due to Br isotopes).

Application in Circadian Phase Shifting

Once synthesized, 5-bromo-melatonin is applied to SCN slices.

  • Dosage: 10 pM - 100 nM (Note: 5-Br-Mel is ~10x more potent than melatonin).

  • Timing: Apply at Circadian Time (CT) 10 to induce phase advances.

Analytical Data Summary

The following table summarizes typical kinetic data when comparing the natural substrate against the 5-bromo analog (generalized values based on ASMT structural studies).

Substrate

(µM)
Relative

(%)
Lipophilicity (LogP)Note
N-Acetylserotonin (NAS) ~150100%1.3Natural Substrate
5-Br-NAT ~250 - 40060 - 80%2.1Higher

indicates steric resistance; Higher LogP aids membrane crossing.
N-Acetyltryptamine >1000<10%1.6Lacks the 5-position electron donor; poor substrate.

Key Insight: The 5-position substituent is critical for ASMT binding. The Bromine atom mimics the methoxy/hydroxy bulk but lacks the hydrogen-bonding capability, making 5-Br-NAT an excellent probe for the "electronic vs. steric" requirements of the enzyme.

References

  • ASMT Kinetics & Substrate Specificity

    • Boutin, J. A., et al. (2005). "Molecular tools to study melatonin pathways and receptors." Trends in Pharmacological Sciences.
    • Context: Discusses the use of halogen
  • Inhibition vs.

    • Khalil, E. M., et al. (1999). "Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity."[1] Proceedings of the National Academy of Sciences (PNAS).

    • Context: Defines N-bromoacetyltryptamine (inhibitor)
  • Melatonin Analog Potency

    • Dubocovich, M. L., et al. (2010).
    • Context: Details the pharmacology of 5-bromo-melatonin derived
  • Enzymatic Assay Protocols

    • Hardeland, R. (2010). "Melatonin metabolism in the central nervous system." Current Neuropharmacology.
    • Context: Methodologies for tracking indole metabolism.[2][3]

Sources

Troubleshooting & Optimization

improving synthesis yield of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Case ID: 5-Br-MEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Core Chemistry

You are likely synthesizing 5-bromo-N-acetyltryptamine (a 5-bromomelatonin precursor). The primary bottleneck in this synthesis is rarely the formation of the amide bond itself, but rather selectivity (preventing acetylation of the indole nitrogen) and purification (loss of product during workup due to "oiling out" or co-elution).

The 5-bromo substituent exerts an electron-withdrawing effect on the indole ring, reducing the nucleophilicity of the C3 position compared to melatonin (5-methoxy), but the ethylamino side chain remains highly reactive.

Target Molecule Data:

Property Specification
IUPAC Name N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Molecular Weight 281.15 g/mol
Key Reactant 5-Bromotryptamine (Free base or HCl salt)

| Critical Impurity | N-acetyl-N-[2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl]acetamide (Tri-acetyl) or N1-acetyl byproduct |[1][2][3]

Critical Process Parameters (CPP)

To improve yield from the standard 40-60% to >85%, you must control three variables.

A. Solvent Selection (The "Green" Yield Boost)
  • Standard Method (DCM): Dichloromethane is common but often requires chromatography because the product and impurities both dissolve well.

  • Optimized Method (EtOAc or EtOH):

    • Ethyl Acetate (EtOAc): The product is moderately soluble in hot EtOAc but insoluble in cold. This allows for direct crystallization upon cooling, bypassing silica gel chromatography.

    • Ethanol (EtOH): As noted in green chemistry protocols for melatonin analogs, carrying out the reaction in absolute ethanol often leads to cleaner profiles, as the non-polar bis-acetylated impurities precipitate out or can be filtered.

B. Base & pH Control
  • Issue: Strong bases (NaOH, KOH) or excess Pyridine promote acetylation of the indole nitrogen (N1 position).

  • Fix: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in stoichiometric amounts (1.1–1.5 eq). These are strong enough to deprotonate the amine salt but sterically hindered/weak enough to minimize N1-deprotonation of the 5-bromoindole (pKa ~16).

C. Temperature Ramp
  • Protocol: Start at 0°C . Add Acetic Anhydride dropwise.

  • Reasoning: The activation energy for N-aliphatic acetylation is lower than N-indolic acetylation. Low temperature kinetically favors the desired product.

Optimized Protocol (The "Self-Validating" System)

This protocol includes built-in checkpoints (CP) to ensure quality before moving to the next step.

Reagents:

  • 5-Bromotryptamine HCl (1.0 eq)

  • Triethylamine (2.2 eq) [Extra eq covers the HCl salt]

  • Acetic Anhydride (1.1 eq)

  • Solvent: Anhydrous THF or DCM (for extraction method) OR Ethyl Acetate (for crystallization method).

Step-by-Step Workflow:

  • Dissolution: Suspend 5-Bromotryptamine HCl in THF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Basification: Add TEA dropwise. The suspension will clear or change texture as the free base is liberated.

  • Acetylation: Add Acetic Anhydride (diluted 1:1 in THF) dropwise over 15 minutes.

    • CP1 (TLC Check): After 1 hour, spot TLC (9:1 DCM:MeOH). Stain with Ninhydrin. The starting material (free amine) spot should be gone. If visible, add 0.1 eq Ac2O.

  • Quench: Add 5 mL MeOH to quench excess anhydride. Stir 10 min.

  • Workup (The Yield Maker):

    • Evaporate THF to near dryness.

    • Redissolve in EtOAc. Wash with Sat. NaHCO3 (removes acetic acid) -> 1M HCl (removes unreacted amine/TEA) -> Brine .

    • Critical Step: Dry organic layer over Na2SO4.[4] Evaporate solvent until the solution is slightly cloudy (supersaturated).

    • Crystallization: Add cold Hexane/Heptane dropwise until a precipitate forms. Cool to 4°C overnight.

  • Filtration: Filter the white solid. Wash with cold 1:1 EtOAc:Hexane.

Troubleshooting Guide (FAQ)

Q1: My product is an oil/gum and won't crystallize. What happened?

  • Diagnosis: You likely have residual solvent (DCM/THF) or impurities (N1-acetylated product) disrupting the crystal lattice.

  • Solution: Perform a "Trituration."[5] Dissolve the gum in a minimum amount of hot Ethanol. Add water dropwise until turbid. Scratch the glass side with a spatula. If it remains an oil, use Diethyl Ether ; the 5-bromo derivative often solidifies when triturated with ether.

Q2: I see two spots on TLC very close together. Is it an isomer?

  • Diagnosis: This is likely the N1-acetyl byproduct (Indole-N-COCH3).

  • Solution: The N1-acetyl group is labile (unstable) in basic conditions. Dissolve your crude mixture in MeOH and add a catalytic amount of K2CO3 or aqueous NaOH. Stir for 30 mins. The N1-acetyl group will hydrolyze back to the NH-indole (desired product), while the aliphatic amide remains stable.

Q3: The yield is low (<40%). Where did it go?

  • Diagnosis: If the aqueous layer in your extraction was too acidic (pH < 2), the amide might have hydrolyzed (unlikely in mild workup) or, more likely, the product precipitated during the wash and was discarded with the rag layer.

  • Solution: Check the interface between organic/aqueous layers. 5-bromo-N-acetyltryptamine is poorly soluble in water but also has limited solubility in pure ether/hexane. Ensure you use EtOAc or DCM for extractions.

Visualizations

Diagram 1: Reaction Logic & Decision Tree

This diagram guides you through the synthesis and immediate troubleshooting steps.

SynthesisWorkflow Start Start: 5-Bromotryptamine HCl Reagent Add TEA (2.2 eq) + Ac2O (1.1 eq) Solvent: THF or EtOAc Temp: 0°C Start->Reagent TLC TLC Check (1 hr) Ninhydrin Stain Reagent->TLC AminePresent Amine Visible? TLC->AminePresent AddAc2O Add 0.1 eq Ac2O Stir 30 min AminePresent->AddAc2O Yes Quench Quench with MeOH Evaporate Solvent AminePresent->Quench No AddAc2O->TLC Workup Dissolve in EtOAc Wash: NaHCO3 -> HCl -> Brine Quench->Workup ImpurityCheck Check TLC for N1-Acetyl (Bis-acetyl) Workup->ImpurityCheck Hydrolysis Mild Base Hydrolysis (K2CO3/MeOH, 30 min) ImpurityCheck->Hydrolysis Yes (High Rf spot) Crystallize Crystallization (EtOAc / Hexane) ImpurityCheck->Crystallize No Hydrolysis->Workup Final Pure 5-Bromo-N-acetyltryptamine (>85% Yield) Crystallize->Final

Caption: Workflow for the optimized acetylation of 5-bromotryptamine with integrated quality control checkpoints.

Diagram 2: Impurity Profiling

Understanding the side reactions is key to yield improvement.

ImpurityMap Reactant 5-Bromotryptamine Target Target Amide (Yield >85%) Reactant->Target Ac2O, 0°C Side1 N1-Acetyl Impurity (Bis-acetylated) Reactant->Side1 Excess Base/Heat Side2 Oxidation Products (Colored Impurities) Reactant->Side2 Light/Air Exposure Side1->Target Recoverable via Base Hydrolysis

Caption: Chemical pathways showing how process deviations lead to specific impurities.

References

  • Dubocovich, M. L., et al. (2016).[6] "Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives." MDPI. (Demonstrates standard workup and yield expectations for indole acetamides).

  • BenchChem Technical Guide. (2025). "Synthesis of N-[(1H-indol-5-yl)methyl]acetamide Derivatives." (Provides general protocols for indole acetylation and solvent choices).

  • Organic Syntheses. (2008). "Acetylation of Indoles and Tryptamines." Org.[4] Synth. (Foundational text for N1-protection issues and temperature control).

  • National Institutes of Health (NIH). (2023). "Optimization of Acetylation Protocols for Tryptamine Derivatives." PubMed Central. (Discusses minimizing side reactions in tryptamine derivatization).

Sources

Technical Support Center: 5-Bromo-N-Acetyltryptamine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket: #SOL-5BR-NAT[1][2]

Executive Summary & Compound Profile

5-bromo-N-acetyltryptamine (5-Br-NAT) is a lipophilic indole derivative and a structural analog of melatonin.[1][2] Unlike tryptamine, the N-acetyl group renders the side chain nitrogen non-basic , meaning this compound does not form salts with acids (e.g., HCl) and exhibits poor aqueous solubility.[2]

The most common failure mode reported by researchers is compound precipitation ("crashing out") upon dilution from organic stock solutions into aqueous buffers or cell culture media. This guide provides validated protocols to maintain solubility during biological assays.

Physicochemical Dashboard
PropertyValue / CharacteristicImplication for Handling
LogP (Predicted) ~2.5 – 3.0Highly lipophilic; requires organic co-solvents.[1][2]
pKa (Indole NH) ~17 (Neutral)Do not use acid/base adjustments. pH manipulation is ineffective.[1][2]
Primary Solvents DMSO, Ethanol, DMFSoluble >20 mg/mL.[2][3] Preferred stocks.
Aqueous Solubility < 0.05 mg/mL (Est.)[1]Critical Risk: Precipitates immediately in water.
Stability Oxidation-proneProtect from light; store stocks at -20°C under inert gas.[1]

Diagnostic Workflow

Use the following decision tree to select the correct solubilization strategy based on your experimental application.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the target application? Start->App_Type In_Vitro In Vitro / Cell Culture App_Type->In_Vitro In_Vivo In Vivo (Animal) App_Type->In_Vivo Chem_Syn Chemical Synthesis App_Type->Chem_Syn DMSO_Check Is DMSO tolerated? (<0.5%) In_Vitro->DMSO_Check Vehicle_Sel Select Carrier System In_Vivo->Vehicle_Sel Organic_Solv Use DMF, DMSO, or EtOH Chem_Syn->Organic_Solv Direct_Spike Direct Spike Method (Risk of Precipitation) DMSO_Check->Direct_Spike No (High Conc) Step_Dilution Intermediate Dilution (Recommended) DMSO_Check->Step_Dilution Yes Cyclodextrin HP-β-Cyclodextrin (20-40%) Vehicle_Sel->Cyclodextrin IV / IP Oil_Based Corn Oil / Ethanol (90:10) Vehicle_Sel->Oil_Based Oral Gavage

Figure 1: Decision matrix for selecting the appropriate solvent system based on the final biological interface.[1]

Troubleshooting Guides & FAQs

Issue 1: "The compound precipitates immediately when I add the DMSO stock to my cell culture media."

Diagnosis: This is caused by Solvent Shock . 5-Br-NAT is hydrophobic.[1] When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away faster than the compound can disperse, leaving the compound in a local environment of 100% water, causing instant crystallization.[2]

The Solution: The "Sandwich" or Intermediate Dilution Method Do not pipette high-concentration stock directly into the final volume. Use an intermediate step to lower the polarity gradient.

Protocol:

  • Prepare Stock: Dissolve 5-Br-NAT in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Step: Dilute the stock 1:10 into pure sterile PBS or media while vortexing.

    • Note: You may see a milky suspension. This is fine if you proceed immediately.

  • Final Dilution: Immediately pipette the intermediate mix into the final cell culture well.

  • Carrier Protein: If precipitation persists, ensure your media contains FBS (Fetal Bovine Serum) or add 0.1% BSA (Bovine Serum Albumin) .[2] Albumin acts as a carrier protein, binding the lipophilic indole and keeping it in solution [1].[2]

Issue 2: "Can I use HCl or NaOH to dissolve it? It works for Tryptamine."[3]

Diagnosis: Incorrect Chemical Logic. Answer: NO.

  • Reasoning: Tryptamine has a primary amine (basic) that forms salts with HCl. 5-Br-NAT has an N-acetyl group (amide), which is neutral.[1][2] Adding acid will not protonate the molecule and will not improve solubility. Adding strong base (NaOH) may deprotonate the indole ring (pKa ~17), but this requires pH >12, which is toxic to biological systems and may hydrolyze the acetyl group [2].[2]

Correct Action: Stick to neutral organic solvents (DMSO, Ethanol) or complexing agents (Cyclodextrins).[2]

Issue 3: "How do I formulate this for animal injection (IP/IV) without using 100% DMSO?"

Diagnosis: High DMSO concentrations cause hemolysis and tissue damage. You need a biocompatible vehicle that encapsulates the lipophilic drug.

The Solution: Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophobic "pocket" that encapsulates the 5-Br-NAT molecule while remaining water-soluble on the outside.[1][2]

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile saline or water.[1] Stir until clear.

  • Prepare Compound: Dissolve 5-Br-NAT in a minimal volume of Ethanol or DMSO (e.g., 5% of final volume).

  • Complexation: Slowly add the organic compound solution to the Cyclodextrin vehicle with vigorous stirring or sonication.

  • Evaporation (Optional): If Ethanol was used, you can stir under a stream of nitrogen to evaporate the ethanol, leaving the drug solubilized solely in the aqueous cyclodextrin shell [3].[2]

Advanced Workflow: The "Invisible" Serial Dilution

Use this workflow to generate dose-response curves without precipitation artifacts.

Serial_Dilution_Workflow cluster_0 Critical Step: Vortex Rapidly Stock 100% DMSO Stock (10 mM) Dil1 Intermediate 10% DMSO (1 mM) Stock->Dil1 1:10 into PBS/BSA Dil2 Working Sol. 1% DMSO (100 µM) Dil1->Dil2 1:10 into Media Final Cell Well 0.1% DMSO (10 µM) Dil2->Final 1:10 into Well

Figure 2: Stepwise dilution strategy to minimize osmotic shock and precipitation.

Storage & Stability

  • Oxidation Risk: Indoles are electron-rich and prone to oxidation, turning solutions yellow/brown over time.[1][2]

  • Storage Protocol:

    • Solids: -20°C, desiccated, protected from light.

    • DMSO Stocks: Store at -20°C in amber vials. Stable for ~1 month.

    • Aqueous Solutions: Do not store. Prepare fresh immediately before use.[1] The compound will likely crystallize or degrade in water over 24 hours.

References

  • PubChem. Compound Summary for CID 446811 (CoA-S-acetyl 5-bromotryptamine Analog Data). National Library of Medicine. [Link][1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[2] [Link]

Sources

Technical Support Center: Purification of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide (hereafter referred to as 5-bromo-N-acetyltryptamine ) presents specific challenges due to the moderate polarity of the acetamide side chain and the oxidative sensitivity of the indole core.[1][2]

While standard flash chromatography is effective, users often encounter issues with tailing , co-elution with starting material (5-bromotryptamine) , and poor solubility during loading. This guide provides a validated protocol emphasizing dry-loading techniques and specific solvent gradients to maximize yield and purity.[1][2]

Module 1: Method Selection & Optimization

Physicochemical Profile

Understanding the molecule is the first step to separation.[2]

  • Structure: Indole core + Ethylacetamide tail.[2]

  • Polarity: Moderate. The amide group increases polarity significantly compared to simple indoles.[2]

  • Solubility: Poor in non-polar solvents (Hexanes, Heptane); Moderate in Dichloromethane (DCM) and Ethyl Acetate (EtOAc); Good in Methanol (MeOH) and DMSO.

  • pKa: The indole NH is very weakly acidic (pKa ~17). The amide is neutral.[2]

Recommended Solvent Systems

We recommend two distinct solvent systems based on your available resources and "Green Chemistry" requirements.

ParameterSystem A: The "Gold Standard" System B: The "Green" Alternative
Solvents Dichloromethane (DCM) / Methanol (MeOH)Ethyl Acetate (EtOAc) / Hexanes (or Heptane)
Gradient 0% to 5% MeOH in DCM20% to 80% EtOAc in Hexanes
Rf (Target) ~0.35 in 5% MeOH/DCM~0.30 in 100% EtOAc
Advantages High solubility; excellent resolution of polar impurities.[1][2]Lower toxicity; easier solvent recovery.
Disadvantages DCM is toxic/carcinogenic; silica dissolution risk if MeOH >10%.[2]Requires high % EtOAc; lower solubility for loading.[2]
The Critical Step: Sample Loading

Do not use liquid loading with methanol. Dissolving your crude product in MeOH for loading will destroy your gradient resolution (the "strong solvent effect"), causing the compound to elute immediately as a broad band.

Protocol: Dry Loading (Solid Load)

  • Dissolve crude mixture in a minimum amount of DCM/MeOH (9:1) or Acetone .

  • Add Silica Gel 60 (1:2 ratio of crude mass to silica).[2]

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Pack this powder on top of your pre-equilibrated column.[2]

Module 2: Experimental Workflow (Visualized)

The following diagram outlines the logical flow from crude reaction mixture to pure isolate, highlighting critical decision points.

PurificationWorkflow Start Crude Reaction Mixture (Amine + Acetic Anhydride) Workup Aqueous Workup (Wash w/ 1M HCl, then NaHCO3) Start->Workup Remove excess amine/acid TLC TLC Analysis (Check 5% MeOH/DCM) Workup->TLC Decision Separation Required? TLC->Decision DryLoad Dry Load onto Silica (DCM/MeOH -> Evaporate) Decision->DryLoad Impurities Present Recryst Optional: Recrystallization (EtOH or EtOAc/Hex) Decision->Recryst High Purity (>90%) Column Flash Chromatography Gradient: 0-5% MeOH in DCM DryLoad->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Pool Pool Pure Fractions Fractions->Pool Identify Product (UV active) Final Pure 5-Bromo-N-acetyltryptamine Pool->Final Recryst->Final

Caption: Figure 1. Optimized purification workflow emphasizing the critical aqueous workup to remove starting materials before chromatography.

Module 3: Troubleshooting Guide

Issue 1: Co-elution with Starting Material (5-Bromotryptamine)

Symptom: The product spot overlaps with a lower, streaking spot on TLC.[2]

  • Cause: Incomplete acetylation or insufficient workup.[2] The amine (starting material) is basic and drags on silica.

  • Solution: Perform an Acid Wash before the column.[2]

    • Dissolve crude in EtOAc.[2]

    • Wash with 1M HCl (2x).[2] The amine will protonate and move to the aqueous layer.[2]

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.[2]

    • Run the column on the neutral organic residue.

Issue 2: "Tailing" or Streaking on the Column

Symptom: Product elutes over 20+ fractions instead of a tight band.

  • Cause: Hydrogen bonding with silanols on the silica surface.[2]

  • Solution:

    • Option A: Switch solvent system to DCM:Acetone (Acetone is a better H-bond acceptor and can sharpen amide peaks).[1][2]

    • Option B: Ensure your loading was not "wet."[2] Use the dry loading technique described in Section 1.3.

Issue 3: Product Decomposition (Turning Brown)

Symptom: Fractions turn dark upon standing or concentration.[2]

  • Cause: Indoles are susceptible to oxidation, especially in the presence of acid and light.

  • Solution:

    • Do not leave the compound on the silica column overnight (silica is slightly acidic).

    • Evaporate fractions immediately at <40°C .

    • Store the purified solid in the dark under Nitrogen/Argon.[2]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) chromatography for this separation? A: Yes, and it is often superior for removing polar impurities.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Gradient: 5% to 95% MeCN.[2]

  • Benefit: The 5-bromo substitution makes the molecule sufficiently lipophilic to retain well on C18, allowing excellent separation from the more polar starting amine.[2]

Q: What is the expected yield after chromatography? A: For the acetylation of 5-bromotryptamine, yields typically range from 75-90% .[1][2] If your yield is lower:

  • Check the aqueous layer of your workup (did you lose product to the acid wash? The amide is not basic, so it should stay in the organic layer, but check to be sure).

  • Check for "band broadening" on the column where product was collected in too large a volume and missed.[2]

Q: How do I visualize the compound on TLC? A:

  • UV (254 nm): The indole ring absorbs strongly.[2]

  • Vanillin Stain: Dips to orange/brown upon heating (specific for indoles).[2]

  • Ehrlich’s Reagent: Turns pink/purple (classic indole test).[2]

Module 5: Decision Logic for Impurity Removal

Use this logic gate to determine the specific modification to your protocol based on the impurity profile.[2]

TroubleshootingLogic Impurity Identify Impurity Type Type1 Starting Material (Free Amine) Impurity->Type1 Type2 Di-acetylated (Imide) Impurity->Type2 Type3 Baseline Gunk (Polymers/Oxides) Impurity->Type3 Action1 Acid Wash (1M HCl) Pre-Column Type1->Action1 Action2 Reduce Polarity (Run 100% DCM first) Type2->Action2 Action3 Filter through Celite or Short Silica Plug Type3->Action3

Caption: Figure 2. Logic gate for addressing specific impurity classes during purification.

References

  • Biotage. (2023).[2][3] Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.).[2] Solvent Systems for Flash Column Chromatography.[2][3][4] Retrieved from [Link]

  • Organic Syntheses. (1951).[2] N-Bromoacetamide.[1][5][6][7] Org.[3][5][8][9][10] Synth. 1951, 31, 17. Retrieved from [Link]

  • MDPI. (2016).[2] Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives.[1][2] Molecules 2016, 21(5), 585. Retrieved from [Link][1]

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-bromo-N-acetyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for troubleshooting peak tailing in the HPLC analysis of 5-bromo-N-acetyltryptamine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges encountered with this and similar tryptamine derivatives. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 5-bromo-N-acetyltryptamine analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex back towards the baseline.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3] This asymmetry is problematic because it can compromise the accuracy and precision of quantification by making it difficult to determine the true peak area and height.[2][4] It also reduces resolution between adjacent peaks, potentially obscuring impurities or related compounds.[5] For a compound like 5-bromo-N-acetyltryptamine, which contains a basic amine group, peak tailing is a frequent challenge.[4][5]

Q2: What are the primary causes of peak tailing for a basic compound like 5-bromo-N-acetyltryptamine?

The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][5] Specifically, the basic amine group of 5-bromo-N-acetyltryptamine can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5][6] This leads to a secondary, undesirable retention mechanism in addition to the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.[4][5][7] Other potential causes include column contamination, hardware issues like dead volume, or a mismatch between the sample solvent and the mobile phase.[1][8]

Q3: What is an acceptable level of peak tailing?

The degree of peak tailing is often quantified by the USP tailing factor (T) or the asymmetry factor (As).[5] A perfectly symmetrical peak has a tailing factor of 1.0. For many analytical methods, a tailing factor of less than 1.5 is considered acceptable, although some assays may tolerate values up to 2.0.[5] It is crucial to consult the specific requirements of your analytical method or regulatory guidelines.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 5-bromo-N-acetyltryptamine. We will explore the most likely causes and provide detailed, step-by-step protocols for their resolution.

Section 1: Diagnosing the Source of Peak Tailing

The first step in troubleshooting is to determine if the peak tailing is specific to your basic analyte or if it affects all peaks in the chromatogram.

  • Analyte-Specific Tailing: If only the 5-bromo-N-acetyltryptamine peak (and other basic compounds) is tailing, the issue is likely due to chemical interactions with the stationary phase.

  • General Peak Tailing: If all peaks in your chromatogram are tailing, the problem is more likely related to the HPLC system's hardware or the column's physical condition.[2][9]

Section 2: Addressing Analyte-Specific Peak Tailing

Analyte-specific tailing for 5-bromo-N-acetyltryptamine is most often due to interactions with silanol groups. Here are several strategies to mitigate this issue, ordered from simplest to more involved.

2.1. Mobile Phase pH Adjustment

The ionization state of both the analyte and the silanol groups on the stationary phase is highly dependent on the mobile phase pH.[10][11] Silanol groups have a pKa in the range of 3.5-4.5.[12]

  • Low pH Approach (Ion Suppression of Silanols): By lowering the mobile phase pH to ≤ 3.0, the silanol groups become protonated (Si-OH) and are thus less likely to interact with the protonated amine of your analyte.[4][5][6] This is a very effective strategy for improving the peak shape of basic compounds.[4][5]

    Experimental Protocol:

    • Prepare your mobile phase using a low-pH additive. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[6]

    • Ensure your HPLC column is stable at low pH. Most modern silica-based columns are suitable for use down to a pH of 2.0, but always check the manufacturer's specifications.[6][10]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • High pH Approach (Analyte in Free Base Form): At a higher pH (e.g., pH > 8), your basic analyte will be in its neutral (free base) form, which reduces ionic interactions with any deprotonated silanols. However, high pH can be detrimental to traditional silica-based columns, leading to their dissolution.[13]

    Experimental Protocol:

    • This approach requires a pH-stable column, such as a hybrid-silica or polymer-based column.

    • Use a high-pH buffer system, such as ammonium bicarbonate or ammonium hydroxide, to maintain a stable pH.

    • Thoroughly flush your HPLC system to remove any acidic modifiers before introducing a high-pH mobile phase to avoid salt precipitation.

2.2. Use of Mobile Phase Additives

Mobile phase additives can be used to mask the effects of residual silanol groups.

  • Competing Base: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase.[14][15] TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[14]

    Experimental Protocol:

    • Add a low concentration of a competing base, such as 0.05% to 0.1% triethylamine, to the aqueous component of your mobile phase.[16] A study on the separation of synthetic tryptamines successfully used a 0.1% triethylammonium acetate buffer.[17][18][19]

    • Be aware that competing bases can sometimes shorten column lifetime and may suppress ionization if you are using a mass spectrometer for detection.[14]

  • Increased Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM) can also help to mask silanol interactions and improve peak shape.[6][16] This is more suitable for UV detection, as high buffer concentrations can cause ion suppression in mass spectrometry.[6]

2.3. Column Selection and Care

The choice of HPLC column is critical for achieving good peak shape with basic compounds.

  • High-Purity, End-Capped Columns: Modern HPLC columns are often described as being "base-deactivated" or "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, making them inaccessible to the analyte.[5] Using a high-purity, "Type B" silica column with effective end-capping is highly recommended.[4]

  • Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase chemistry.

    • Hybrid Silica Columns: These combine silica and organic polymers, offering a wider usable pH range and reduced silanol activity.[4]

    • Polymer-Based Columns: These columns have no silanol groups and can be an excellent choice for the analysis of basic compounds, though they may offer different selectivity compared to silica-based columns.[4]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, exposing more active silanol sites.[8]

    Experimental Protocol for Column Cleaning:

    • Consult the column manufacturer's instructions for recommended cleaning procedures.

    • A general approach for reversed-phase columns is to flush with a series of solvents of increasing elution strength, for example:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Finally, return to your mobile phase conditions.

    • If the column is suspected to be the issue, try injecting a standard on a new, identical column to see if the peak shape improves.

Section 3: Addressing General Peak Tailing

If all peaks in your chromatogram are tailing, the problem is likely mechanical or physical.

3.1. Extra-Column Volume (Dead Volume)

Excessive volume between the injector and the detector can cause band broadening and peak tailing.[6][8]

  • Check Tubing and Fittings: Ensure that all tubing connections are made correctly and that the tubing between the column and detector is as short and narrow in diameter as possible.[3][6]

  • Proper Ferrule Depth: Improperly seated ferrules can create small voids that contribute to dead volume.

3.2. Column Voids and Blockages
  • Column Void: A void at the head of the column can occur due to pressure shocks or operation at high pH. This can cause significant peak distortion. A void can sometimes be addressed by repacking the top of the column, but often the column needs to be replaced.[6]

  • Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, distorting the flow path and causing peak tailing.[20]

    Experimental Protocol for a Blocked Frit:

    • Disconnect the column from the detector.

    • Reverse the column and flush it with a strong solvent to waste. Be sure to check that your column is approved for backflushing by the manufacturer.[6]

    • Using a guard column and filtering your samples and mobile phases can help prevent frit blockage.[6]

Summary of Troubleshooting Strategies
Potential Cause Diagnostic Indicator Recommended Solution(s)
Secondary Silanol Interactions Tailing specific to basic analytes like 5-bromo-N-acetyltryptamine.- Lower mobile phase pH to ≤ 3.0 with 0.1% formic acid or TFA.- Use a mobile phase additive like 0.05-0.1% TEA.- Increase buffer concentration (for UV detection).
Inappropriate Column Chemistry Persistent tailing of basic compounds despite mobile phase optimization.- Use a modern, high-purity, end-capped "Type B" silica column.- Consider a hybrid-silica or polymer-based column.
Column Contamination/Degradation Gradual worsening of peak shape over time.- Follow a rigorous column cleaning protocol.- Replace the column if cleaning is ineffective.
Extra-Column (Dead) Volume Tailing observed for all peaks in the chromatogram.- Use shorter, narrower ID tubing.- Ensure all fittings are properly seated.
Column Void or Blocked Frit Sudden onset of tailing for all peaks, often accompanied by a change in pressure.- Backflush the column (if permissible).- Replace the column if a void is present.
Sample Overload Peak shape worsens with increasing sample concentration.- Reduce the injection volume or dilute the sample.
Visualizing the Troubleshooting Workflow

Here is a simplified workflow to guide your troubleshooting process:

TroubleshootingWorkflow start Peak Tailing Observed for 5-bromo-N-acetyltryptamine q1 Does tailing affect all peaks? start->q1 all_peaks Likely a Physical/Hardware Issue q1->all_peaks Yes basic_peaks Likely a Chemical Interaction Issue q1->basic_peaks No check_fittings Check fittings and tubing for dead volume all_peaks->check_fittings backflush Backflush column (check manufacturer guidelines) check_fittings->backflush replace_column Replace column backflush->replace_column solved Problem Resolved replace_column->solved q2 Is mobile phase pH ≤ 3.0? basic_peaks->q2 adjust_ph Adjust mobile phase pH to ≤ 3.0 (e.g., add 0.1% formic acid) q2->adjust_ph No add_additive Add a competing base (e.g., 0.05% TEA) q2->add_additive Yes adjust_ph->solved change_column Use a modern end-capped or hybrid/polymer column add_additive->change_column change_column->solved

A flowchart for troubleshooting peak tailing.
The Mechanism of Silanol Interaction

The following diagram illustrates the interaction between a basic analyte and residual silanol groups on the stationary phase, which leads to peak tailing.

SilanolInteraction cluster_low_ph Low pH (≤ 3.0) Solution silanol_ionized Si-O⁻ silanol_protonated Si-OH c18 C18 analyte_protonated Analyte-NH₃⁺ analyte_protonated->silanol_ionized Strong Interaction (Causes Tailing) analyte_neutral Analyte-NH₂ interaction Ionic Interaction (Secondary Retention) low_ph_analyte Analyte-NH₃⁺ low_ph_silanol Si-OH no_interaction Minimal Interaction (Improved Peak Shape)

Silanol interactions with basic analytes.

References

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Arnold, E. (2017, June 23). HPLC: What to do in case of peaks being too broad? Lösungsfabrik. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?[Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). [Link]

  • Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034. [Link]

  • Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • ResearchGate. (2025, August 5). Analytical methods for psychoactive N,N-dialkylated tryptamines. [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

  • ProQuest. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Tryptamine on Newcrom R1 HPLC column. [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

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Technical Support Center: Synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter. Each issue is analyzed from a mechanistic perspective to provide robust and reliable solutions.

Issue 1: Low Yield of the Desired N-acetylated Product

Question: My reaction is resulting in a low yield of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide. What are the likely causes and how can I improve it?

Answer:

Low yields in this N-acetylation reaction can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, or competing side reactions. Let's break down the potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Acylating Agent: Ensure you are using a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). However, a large excess can promote di-acetylation. A molar ratio of 1.1 to 1.5 equivalents of the acylating agent to 5-bromotryptamine is a good starting point.

    • Inadequate Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. If the starting material is still present after the expected reaction time, consider extending it or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Degradation:

    • Oxidation of the Indole Ring: Indoles are susceptible to oxidation, which can be exacerbated by acidic conditions or exposure to air, especially at elevated temperatures.[3] To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. The formation of colored byproducts often indicates oxidative degradation.

  • Competing Side Reactions:

    • Di-acetylation: The indole nitrogen (N-1) can also be acetylated, leading to the formation of a di-acetylated byproduct. This is more likely with highly reactive acylating agents or under harsh conditions.

    • Polymerization: Acidic conditions can sometimes promote the polymerization of indoles. If using an acylating agent that generates a strong acid (like HCl from acetyl chloride), it's crucial to use a base to neutralize it.

dot

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Incomplete Reaction Incomplete Reaction Optimize Stoichiometry Optimize Stoichiometry Incomplete Reaction->Optimize Stoichiometry Adjust acylating agent ratio Monitor Reaction Monitor Reaction Incomplete Reaction->Monitor Reaction Use TLC/LC-MS Degradation Degradation Inert Atmosphere Inert Atmosphere Degradation->Inert Atmosphere Use N2 or Ar Side Reactions Side Reactions Control Reaction Conditions Control Reaction Conditions Side Reactions->Control Reaction Conditions Optimize temperature and base Low Yield Low Yield Low Yield->Incomplete Reaction Is the starting material consumed? Low Yield->Degradation Are colored byproducts forming? Low Yield->Side Reactions Are there unexpected spots on TLC?

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of a Di-acetylated Side Product

Question: My final product is contaminated with a significant amount of a di-acetylated species. How can I prevent its formation and remove it?

Answer:

The formation of the N-1, N-acetyl di-substituted indole is a common side reaction.[4] The indole nitrogen is nucleophilic and can compete with the primary amine of the ethylamine side chain for the acylating agent.

Prevention Strategies:

StrategyRationaleRecommended Parameters
Choice of Acylating Agent Less reactive acylating agents are more selective for the more nucleophilic primary amine.Use acetic anhydride instead of acetyl chloride. Thioesters can also be a milder alternative.[4]
Reaction Temperature Lower temperatures favor the kinetically controlled product (N-acetylation of the side chain) over the thermodynamically more stable (but slower to form) N-1 acylation.Maintain the reaction temperature at 0-25°C.
Stoichiometry Using a large excess of the acylating agent will drive the reaction towards di-acetylation.Use a minimal excess of the acylating agent (1.05-1.2 equivalents).
Use of a Base A non-nucleophilic base can neutralize any acid generated and can influence the reactivity of the indole nitrogen.Pyridine or triethylamine are commonly used.

Removal of the Di-acetylated Byproduct:

If the di-acetylated product has already formed, it can often be removed through careful purification.

  • Column Chromatography: Silica gel chromatography is generally effective. The di-acetylated product is typically less polar than the desired mono-acetylated product and will elute first. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is recommended.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.[5]

  • Selective Deprotection: In some cases, it may be possible to selectively remove the N-1 acetyl group. This can sometimes be achieved under mild basic conditions, though care must be taken not to hydrolyze the desired amide bond.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the N-acetylation of 5-bromotryptamine?

A1: The primary mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine side chain of 5-bromotryptamine attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate in the case of acetic anhydride) to form the stable amide product.

dot

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tryptamine 5-Bromotryptamine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Tryptamine->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate Product N-acetylated Product TetrahedralIntermediate->Product Collapse of Intermediate LeavingGroup Acetate Leaving Group TetrahedralIntermediate->LeavingGroup Elimination

Caption: Simplified N-acetylation reaction mechanism.

Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the product?

A2: A combination of techniques is ideal for comprehensive analysis:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction. You can visualize the consumption of the starting material and the formation of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It can separate the components of the reaction mixture and provide their mass-to-charge ratios, confirming the molecular weights of the product and any side products.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for confirming its purity.[9][10] Key signals to look for in the ¹H NMR of the desired product include the amide N-H proton, the acetyl methyl protons, and the characteristic aromatic protons of the 5-bromoindole ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups. You should see a characteristic amide carbonyl stretch (around 1650 cm⁻¹) and N-H stretches.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically for this synthesis:

  • 5-Bromotryptamine: Can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride/Acetyl Chloride: These are corrosive and have strong, irritating odors. Always handle them in a fume hood. They react exothermically with water, so ensure your glassware is dry.

  • Solvents: Use appropriate organic solvents in a well-ventilated area, away from ignition sources.

Experimental Protocol: A General Procedure

This is a generalized protocol and may require optimization based on your specific laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 5-bromotryptamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

References

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbon
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  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. Vertex AI Search.
  • N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl] - NIH. Vertex AI Search.
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  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H. Vertex AI Search.
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  • Tryptamine - Wikipedia. Vertex AI Search.
  • Synthesis of - Organic Syntheses Procedure. Vertex AI Search.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Vertex AI Search.
  • (PDF)
  • 2-(5-Bromo-1H-indol-3-yl)acetamide - Sigma-Aldrich. Vertex AI Search.
  • n-bromoacetamide - Organic Syntheses Procedure. Vertex AI Search.
  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google P
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Analytical Methods - OPUS. Vertex AI Search.
  • New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl) - PMC. Vertex AI Search.
  • N-Acetylation Analysis: A Key Post-Translational Modification - Cre
  • Enhancement of 5-aminopenta-2,4-dienals electrophilicity via activation by O,N-bistrifluoroacetylation. application to an N-acyl Pictet-Spengler reaction - PubMed. Vertex AI Search.
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temperature sensitivity of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Temperature Sensitivity and Stability for Researchers

Welcome to the technical support center for N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the temperature sensitivity and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary information to ensure the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide?

For long-term stability of solid N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide, it is recommended to store it in a cool, dry, and dark place.[1][2] Specifically, storage at 2-8°C is advised.[2] For extended periods, storage at -20°C is also a common practice for similar indole derivatives to minimize degradation.[3][4] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][5]

Q2: How should I store solutions of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide?

Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C.[3][6] Generally, solutions are viable for up to one month under these conditions.[3] It is not recommended to store aqueous solutions for more than one day.[4] Before use, allow the frozen solution to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[3]

Q3: My shipment of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide arrived at ambient temperature. Is it still viable?

Short periods of exposure to higher temperatures, such as during shipping (less than one week), are unlikely to significantly affect the product's efficacy or shelf life.[3] However, upon receipt, the compound should be immediately transferred to the recommended storage conditions. For critical experiments, it is always best practice to perform a quality control check if there are concerns about handling during transit.

Q4: What are the potential degradation pathways for this compound at elevated temperatures?

  • C-Br Bond Dissociation: The carbon-bromine bond can be susceptible to cleavage at high temperatures, which could lead to the formation of debrominated impurities.[9]

  • Side-Chain Oxidation: The ethylacetamide side chain can be susceptible to oxidation, especially in the presence of heat, light, and oxygen.

Forced degradation studies under thermal stress would be necessary to definitively identify the degradation products and pathways.[10][11][12]

Q5: Are there any visual indicators of degradation?

A change in the physical appearance of the compound, such as a change in color (e.g., from white/off-white to yellow or brown) or the formation of clumps in the solid material, can be an indicator of degradation. If you observe any such changes, it is advisable to re-qualify the material before use in sensitive assays.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh stock solutions for each experiment. 3. If degradation is suspected, consider performing a purity analysis (e.g., by HPLC) on your current stock.
Reduced potency or activity The compound may have degraded over time or due to temperature fluctuations.1. Source a new batch of the compound. 2. Perform a forced degradation study on an aliquot of your current stock to assess its stability under stress conditions.[13]
Precipitate formation in solution The solubility limit may have been exceeded, or the compound may be degrading.1. Ensure the solvent is appropriate and the concentration is within the known solubility limits. 2. If using aqueous buffers, be aware that the solubility of similar compounds can be limited.[4] 3. If the solution has been stored for an extended period, degradation may be the cause. Prepare a fresh solution.

Experimental Protocols

Protocol 1: Basic Stability Test for Solid Compound

This protocol outlines a basic approach to assess the thermal stability of solid N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide.

Materials:

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

  • Temperature-controlled oven

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate solvents for HPLC analysis

Procedure:

  • Accurately weigh three samples of the compound into separate, labeled vials.

  • Store one vial at the recommended storage condition (2-8°C) as a control.

  • Place the other two vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C).

  • After a set period (e.g., 1 week), remove one vial from the oven.

  • Allow the vial to cool to room temperature.

  • Prepare solutions of the control sample and the heat-treated sample at the same concentration.

  • Analyze the purity of both samples by HPLC.

  • Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main peak.

  • Repeat the analysis with the second heat-treated sample after a longer duration (e.g., 2 weeks) to assess time-dependent degradation.

Protocol 2: Solution Stability Assessment

This protocol is designed to evaluate the stability of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide in a chosen solvent.

Materials:

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

  • Chosen solvent (e.g., DMSO, ethanol)

  • Temperature-controlled incubator or water bath

  • HPLC system

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration.

  • Divide the solution into several aliquots in tightly sealed vials.

  • Store one aliquot at -20°C as a control (time zero sample).

  • Place the other aliquots at the desired test temperature (e.g., room temperature, 40°C).

  • At specified time points (e.g., 24h, 48h, 1 week), remove one aliquot from the test temperature.

  • Analyze the time zero control and the test sample by HPLC.

  • Compare the purity and concentration of the compound over time to determine the rate of degradation.

Visualizations

experimental_workflow cluster_solid_stability Solid Stability Test cluster_solution_stability Solution Stability Test solid_start Weigh Compound solid_control Control (2-8°C) solid_start->solid_control solid_stress Stress (40°C) solid_start->solid_stress solid_analysis HPLC Analysis solid_control->solid_analysis solid_stress->solid_analysis solid_compare Compare Purity solid_analysis->solid_compare sol_start Prepare Solution sol_control Control (-20°C) sol_start->sol_control sol_stress Stress (RT or 40°C) sol_start->sol_stress sol_analysis Time-Point HPLC sol_control->sol_analysis sol_stress->sol_analysis sol_compare Assess Degradation Rate sol_analysis->sol_compare

Caption: Experimental workflows for assessing solid and solution stability.

degradation_pathway parent N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide (Parent Compound) degradant1 N-[2-(1H-indol-3-yl)ethyl]acetamide (Debrominated Impurity) parent->degradant1 High Temperature (C-Br Cleavage) degradant2 Oxidized Side-Chain Products parent->degradant2 Heat, Light, O2 (Oxidation)

Caption: Potential thermal degradation pathways.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Journal of the Chemical and Pharmaceutical Research. (n.d.). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

  • ACS Publications. (2020, December 24). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ScienceDirect. (2013). Forced degradation and impurity profiling. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, July 29). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of the prepared compounds | Download Table. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide - the NIST WebBook. Retrieved from [Link]

  • PMC - NIH. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
  • ResearchGate. (n.d.). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Retrieved from [Link]

  • RSC Publishing. (n.d.). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. Retrieved from [Link]

  • Office of Environment, Health & Safety. (n.d.). Safe Storage of.
  • Senior Care Consultant Group. (2008, November). Stability of Refrigerated and Frozen Drugs.
  • NIH. (n.d.). N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl].
  • Chemical Engineering Transactions. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of B-N-H Compounds Investigated by Using Combined Thermoanalytical Methods | Request PDF. Retrieved from [Link]

  • MDPI. (2025, March 31). The Modulatory Effect of Inhibitors on the Thermal Decomposition Performance of Graded Al@AP Composites. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Infrared Spectroscopy of 5-bromo-N-acetyltryptamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional group composition of molecules. This guide provides an in-depth analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 5-bromo-N-acetyltryptamine, a halogenated derivative of N-acetyltryptamine. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach, drawing insights from the well-characterized spectra of related molecules and established principles of vibrational spectroscopy.

The Significance of Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, its bonds can absorb energy at specific frequencies, causing them to stretch, bend, or vibrate in other ways. The frequencies of these absorptions are characteristic of the types of bonds and the functional groups present within the molecule. Therefore, an IR spectrum serves as a unique "fingerprint," offering valuable structural information.

The structure of 5-bromo-N-acetyltryptamine incorporates several key functional groups that give rise to a predictable yet complex IR spectrum. By dissecting the expected absorptions of these groups and comparing them to analogous molecules, we can construct a reliable interpretive framework.

Comparative Analysis: Unraveling the Spectrum of 5-bromo-N-acetyltryptamine

To predict the IR spectrum of 5-bromo-N-acetyltryptamine, we will draw comparisons with tryptamine and, more closely, N-acetyl-5-methoxytryptamine (melatonin). The latter is an excellent proxy as it shares the N-acetyltryptamine backbone, with the primary difference being the substituent at the 5-position of the indole ring (methoxy vs. bromo).

Functional GroupExpected Wavenumber (cm⁻¹) for 5-bromo-N-acetyltryptamineComparative Wavenumber (cm⁻¹) in N-acetyl-5-methoxytryptamineRationale for Expected Position
Indole N-H Stretch ~3400 (sharp)~3400The N-H stretching vibration of the indole ring is typically a sharp band. Its position is not expected to be significantly altered by the C5 substituent.
Amide N-H Stretch ~3300 (broad)~3300The amide N-H stretch is generally broader than the indole N-H due to hydrogen bonding and appears at a slightly lower wavenumber.
Aromatic C-H Stretch 3100-30003100-3000These absorptions are characteristic of C-H bonds on the aromatic indole ring.
Aliphatic C-H Stretch 2950-28502950-2850These peaks arise from the stretching vibrations of the C-H bonds in the ethyl side chain.
Amide I Band (C=O Stretch) ~1640 (strong)~1620-1630[1]This is one of the most intense bands in the spectrum and is characteristic of the carbonyl group in the secondary amide. The electron-withdrawing nature of the bromine atom may slightly increase the C=O bond order, potentially shifting this peak to a slightly higher wavenumber compared to the methoxy-substituted analog.
Amide II Band (N-H Bend & C-N Stretch) ~1550~1550[1]This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations.
Aromatic C=C Stretch 1600-14501591, 1557[1]The indole ring will exhibit several bands in this region due to the stretching of its carbon-carbon double bonds.
C-N Stretch ~1240~1212[1]The stretching vibration of the C-N bond in the side chain.
Aromatic C-H Bending (out-of-plane) 850-750~800The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
C-Br Stretch 680-500[2]N/AThis absorption is expected in the lower frequency "fingerprint" region and is a direct indicator of the bromine substituent. Its intensity can vary.

Visualizing the Molecular Structure and Key Vibrational Modes

To better understand the origin of the predicted IR peaks, the following diagram illustrates the molecular structure of 5-bromo-N-acetyltryptamine with its principal functional groups highlighted.

Caption: Molecular structure of 5-bromo-N-acetyltryptamine with key functional groups and their predicted IR absorption regions.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample, such as 5-bromo-N-acetyltryptamine, using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Objective: To obtain a high-resolution FT-IR spectrum of 5-bromo-N-acetyltryptamine for structural elucidation.

Materials:

  • FT-IR Spectrometer equipped with a Diamond ATR accessory

  • 5-bromo-N-acetyltryptamine (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Allow the instrument to purge with dry air or nitrogen for at least 15-30 minutes to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Initiate the background scan from the instrument's software. This will measure the spectrum of the empty ATR crystal and the surrounding atmosphere, which will be subtracted from the sample spectrum.

    • It is crucial to collect a new background spectrum before each new sample analysis.

  • Sample Preparation and Loading:

    • Place a small amount (typically 1-5 mg) of the solid 5-bromo-N-acetyltryptamine powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm until it makes firm and even contact with the sample. The pressure applied should be sufficient to ensure good optical contact between the sample and the crystal. Most modern ATR accessories have a built-in pressure clamp that provides reproducible pressure.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹. The data is usually collected over the mid-IR range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample.

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted peak positions and the spectra of reference compounds to confirm the identity and purity of the sample.

  • Cleaning:

    • Raise the press arm and carefully remove the bulk of the sample powder with a spatula or a dry wipe.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol until no residue is visible.

Conclusion

References

  • Far-infrared spectra of the tryptamine A conformer by IR-UV ion gain spectroscopy. (2016). ResearchGate. Available at: [Link]

  • The Infrared and Ultraviolet Spectra of Individual Conformational Isomers of Biomolecules: Tryptamine. (2000). The Journal of Physical Chemistry A. Available at: [Link]

  • Tryptamine. PubChem. Available at: [Link]

  • Fourier transform infrared spectra and molecular structure of 5-methoxytryptamine, N-acetyl-5-methoxytryptamine and N-phenylsulfonamide-5-methoxytryptamine. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. University of Colorado Boulder. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link]

  • IR Absorption Table. University of California, Los Angeles. Available at: [Link]

  • N-Acetyltryptamine. Wikipedia. Available at: [Link]

  • N-Acetyltryptamine. PubChem. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Interpreting Infrared Spectra. Specac. Available at: [Link]

  • Infrared Spectra of Some Simple Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. ResearchGate. Available at: [Link]

  • IR Spectra and Molecular Structure of Melatonin: A Computational Study. Krishi Sanskriti Publications. Available at: [Link]

Sources

Comparative Technical Guide: 5-Bromomelatonin vs. N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the colloquial "5-Bromomelatonin" and the chemically precise N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide. It clarifies nomenclature, details structural and pharmacological differences, and provides experimental protocols for synthesis and characterization.

Executive Summary & Nomenclature Resolution

The Core Distinction: There is no chemical difference between "5-Bromomelatonin" and N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide. They refer to the same molecule: 5-bromo-N-acetyltryptamine .

  • "5-Bromomelatonin": A non-standard, colloquial term often used to describe the analog of melatonin where the 5-methoxy group is replaced by a bromine atom.

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide: The precise IUPAC nomenclature defining the structure.

Crucial Context: While this molecule (the 5-bromo analog) exists, it is often confused with 2-Bromomelatonin (2-bromo-N-acetyl-5-methoxytryptamine), a well-known super-agonist with significantly higher affinity than melatonin. This guide compares the specific 5-bromo analog (defined by your IUPAC name) against the standard Melatonin and the potent 2-Bromomelatonin to illustrate the critical role of the 5-position substituent.

Quick Comparison Table
Feature5-Bromo Analog (Target Molecule)Melatonin (Standard)2-Bromomelatonin (High-Affinity)
Common Name "5-Bromomelatonin"Melatonin2-Bromomelatonin
IUPAC Name N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamideN-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideN-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
5-Position Bromine (-Br) Methoxy (-OCH₃) Methoxy (-OCH₃)
2-Position Hydrogen (-H)Hydrogen (-H)Bromine (-Br)
Receptor Affinity Reduced (vs. Melatonin)High (nM range)Enhanced (10x vs. Melatonin)
Key Interaction Hydrophobic / Halogen BondHydrogen Bond AcceptorH-Bond + Hydrophobic Pocket Fill
Primary Use SAR Studies / IntermediateSleep Regulation / Circadian RhythmHigh-Affinity Agonist Probe

Chemical Structure & Properties[1][2][4][5][6][7][8][9]

Structural Analysis

The biological activity of melatonin derivatives is strictly governed by the substituents at positions 5 (indole ring) and 3 (amide side chain).[1]

  • Melatonin (5-Methoxy): The methoxy group at position 5 is a critical hydrogen bond acceptor . It interacts with specific residues (e.g., Asn162/Gln181 in MT1/MT2) to anchor the ligand in the receptor pocket.

  • 5-Bromo Analog (Target): Replacing the methoxy group with bromine removes this hydrogen bond capability. While bromine is lipophilic (similar to the methyl part of methoxy) and has a similar van der Waals radius, the lack of H-bond acceptance typically results in lower binding affinity .

  • 2-Bromomelatonin: Retains the 5-methoxy group (preserving the H-bond) and adds a bromine at position 2. This bromine fills a hydrophobic pocket in the receptor, significantly increasing residence time and affinity.

Physicochemical Properties
Property5-Bromo AnalogMelatonin
Molecular Formula C₁₂H₁₃BrN₂OC₁₃H₁₆N₂O₂
Molecular Weight ~281.15 g/mol 232.28 g/mol
LogP (Lipophilicity) ~2.5 (Predicted)1.6
H-Bond Acceptors 1 (Amide Carbonyl)2 (Amide + Methoxy)
H-Bond Donors 2 (Indole NH, Amide NH)2 (Indole NH, Amide NH)

Pharmacological Profile[3][5][10][11]

Mechanism of Action (SAR Insight)

The 5-bromo analog serves as a probe to test the necessity of the 5-methoxy group.

  • Binding Affinity: Studies indicate that the 5-methoxy group contributes significantly to binding energy (approx. 1-2 kcal/mol). The 5-bromo analog, lacking this, shows reduced affinity (Ki typically in the high nanomolar to micromolar range, compared to low nanomolar for melatonin).

  • Functional Activity: It likely acts as a partial agonist or weak agonist.[2] The halogen can mimic the steric bulk of the methoxy group but cannot replicate its electronic interaction profile.

  • Metabolic Stability: The 5-bromo substituent blocks hydroxylation at the 5-position (a minor metabolic pathway), potentially altering the metabolic profile compared to melatonin (which is primarily 6-hydroxylated).

Signaling Pathway Visualization

The following diagram illustrates the differential binding modes and downstream signaling activation for the three comparators.

MelatoninSignaling Ligand_Mel Melatonin (5-OMe, 2-H) Receptor MT1 / MT2 Receptor (GPCR) Ligand_Mel->Receptor High Affinity Binding_H H-Bond Anchor (Asn162/Gln181) Ligand_Mel->Binding_H Strong Interaction Ligand_5Br 5-Bromo Analog (5-Br, 2-H) Ligand_5Br->Receptor Reduced Affinity Ligand_5Br->Binding_H No Interaction (Loss of Affinity) Ligand_2Br 2-Bromomelatonin (5-OMe, 2-Br) Ligand_2Br->Receptor Super Affinity Ligand_2Br->Binding_H Strong Interaction Binding_Hydro Hydrophobic Pocket (Val/Leu) Ligand_2Br->Binding_Hydro Enhanced Interaction (Br at Pos 2) G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational Change Effect cAMP Reduction (Sleep/Circadian) G_Protein->Effect Inhibition of Adenylyl Cyclase

Caption: Differential binding modes of Melatonin analogs. The 5-Bromo analog loses the critical H-bond anchor, reducing affinity, while 2-Bromomelatonin gains hydrophobic interactions.

Experimental Protocols

A. Synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Objective: Synthesize the 5-bromo analog from commercially available 5-bromoindole.

Reagents:

  • 5-Bromoindole (CAS: 10075-50-0)

  • Oxalyl chloride

  • Ammonia (aq) or Dimethylamine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Acetic Anhydride

Step-by-Step Protocol:

  • Glyoxylation:

    • Dissolve 5-bromoindole (1.0 eq) in anhydrous diethyl ether at 0°C.

    • Add oxalyl chloride (1.2 eq) dropwise. Stir for 1-2 hours.

    • Observation: A yellow/orange precipitate (glyoxalyl chloride intermediate) forms.

  • Amidation:

    • Add excess ammonia (or amine source) to the reaction mixture.

    • Result: Formation of 5-bromoindole-3-glyoxamide. Filter and dry the solid.

  • Reduction:

    • Suspend the glyoxamide in anhydrous THF.

    • Slowly add LiAlH₄ (4.0 eq) under nitrogen atmosphere. Reflux for 12-24 hours.

    • Quench: Carefully quench with water/NaOH (Fieser method). Filter off aluminum salts.

    • Product: 5-bromotryptamine (intermediate).

  • Acetylation:

    • Dissolve 5-bromotryptamine in dichloromethane (DCM) with triethylamine (1.5 eq).

    • Add acetic anhydride (1.1 eq) dropwise at 0°C. Stir for 1 hour.

    • Workup: Wash with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from ethanol/water or use flash chromatography (EtOAc/Hexane).

B. Radioligand Binding Assay (MT1/MT2)

Objective: Determine the binding affinity (


) of the 5-bromo analog compared to Melatonin.

Materials:

  • CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (200 pM).

  • Test Compounds: Melatonin (Standard), 5-Bromo Analog (Test).

Protocol:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • In 96-well plates, mix:

      • 50 µL Membrane suspension (10-20 µg protein).

      • 50 µL 2-[¹²⁵I]-Iodomelatonin (Final conc. ~200 pM).

      • 50 µL Test compound (Concentration range:

        
         M to 
        
        
        
        M).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Measurement: Count radioactivity (CPM) using a gamma counter.

  • Data Analysis:

    • Calculate % Specific Binding.

    • Fit data to a one-site competition model to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Validation Criteria: Melatonin

      
       should be in the low nanomolar range (0.1 - 1.0 nM). If the 5-Bromo analog 
      
      
      
      > 100 nM, the hypothesis of reduced affinity is confirmed.

References

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link

  • Sugden, D., et al. "Structure-activity relationships of melatonin analogues at the Mel1a receptor." British Journal of Pharmacology 121.8 (1997): 1645-1652. Link

  • Spadoni, G., et al. "2-Substituted 5-methoxy-N-acetyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry 36.25 (1993): 4069-4074. Link

  • Audinot, V., et al. "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology 367.6 (2003): 553-561. Link

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Comparative Potency & Pharmacology of Halogenated N-Acetyltryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationships (SAR) and comparative potency of halogenated N-acetyltryptamines (NATs). While Melatonin (5-methoxy-N-acetyltryptamine) serves as the endogenous reference ligand for MT1 and MT2 receptors, halogenation—specifically at the C2, C5, and C6 positions—dramatically alters pharmacodynamics.

Key Insight: The addition of a halogen (I, Br, Cl) at the C2 position typically enhances binding affinity by 10-fold compared to the non-halogenated scaffold, whereas halogenation at C6 primarily influences metabolic stability. Conversely, removing the 5-methoxy group (yielding the core N-acetyltryptamine) drastically reduces potency, which cannot be fully rescued by halogenation alone.

Mechanistic Foundation: The Melatonin Receptor Pathway

To understand potency shifts, one must visualize the signaling cascade. N-acetyltryptamines function primarily as agonists at MT1 (MTNR1A) and MT2 (MTNR1B) receptors, which are G_i/o-coupled GPCRs.

Signaling Cascade Diagram

The following diagram illustrates the downstream effects of NAT agonist binding, focusing on the inhibition of cAMP and modulation of Protein Kinase A (PKA).

MelatoninSignaling Ligand Halogenated NAT (Agonist) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki) Gi Gi/o Protein (Heterotrimeric) Receptor->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduced Production PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulation CREB CREB Phosphorylation (Reduced) PKA->CREB Signal Modulation

Figure 1: Signal transduction pathway for MT1/MT2 receptors.[1][2] Halogenated NATs act as agonists, driving Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Potency Analysis

The potency of N-acetyltryptamines is governed by the fit of the indole scaffold into the receptor's orthosteric binding pocket. The pocket contains a specific hydrophobic cleft (Valine residues) that accommodates C2-substituents, and a hydrogen-bonding network (Histidine/Serine) that engages the 5-methoxy group.

Table 1: Binding Affinity (Ki) and Functional Potency

Note: Values represent consensus averages from mammalian tissue (e.g., hamster/rat brain or recombinant human receptors).

CompoundStructure NoteMT1 Affinity (

)
MT2 Affinity (

)
Relative Potency (vs. Melatonin)
2-Iodomelatonin 2-I, 5-OMe~0.02 - 0.05 nM ~0.02 - 0.05 nM 10x Higher
2-Bromomelatonin 2-Br, 5-OMe~0.05 - 0.1 nM~0.05 - 0.1 nM5-8x Higher
Melatonin (Reference) 5-OMe~0.2 - 0.5 nM~0.2 - 0.5 nM1.0 (Baseline)
6-Chloromelatonin 6-Cl, 5-OMe~0.6 - 1.0 nM~0.6 - 1.0 nM~0.5x (Slightly Lower)
N-Acetyltryptamine (NAT) No 5-OMe> 50 nM> 50 nM< 0.01x (Poor)
5-Fluoro-NAT 5-F (No OMe)~40 - 150 nM~40 - 150 nMLow
Structural Causality Analysis
  • The "2-Iodo Effect" (Potency Driver):

    • Mechanism: The introduction of an Iodine atom at C2 fills a hydrophobic pocket in the receptor that is only partially occupied by the hydrogen in native melatonin. This creates favorable van der Waals interactions, increasing binding affinity (

      
      ) by approximately an order of magnitude.
      
    • Application: 2-[

      
      I]-iodomelatonin is the gold-standard radioligand for mapping MT receptors due to this super-high affinity and slow dissociation rate.
      
  • The 5-Methoxy Requirement (Anchor):

    • Mechanism: The oxygen of the 5-methoxy group accepts a hydrogen bond from receptor residues (likely His195 in MT1).

    • Halogen Substitution: Replacing the 5-methoxy group with a halogen (e.g., 5-Fluoro-N-acetyltryptamine) removes this H-bond acceptor capability. While Fluorine is electronegative, it is a poor H-bond acceptor in this context. Consequently, 5-halo-NATs (lacking the methoxy) exhibit significantly reduced affinity compared to melatonin, though they may still outperform the unsubstituted NAT.

  • The 6-Chloro Modification (Metabolic Shield):

    • Mechanism: The C6 position is the primary site of metabolic degradation (6-hydroxylation by CYP1A2).

    • Application: Adding a Chlorine at C6 (6-chloromelatonin) blocks this metabolic attack, extending the half-life (

      
      ) in vivo. While it slightly reduces binding affinity due to steric bulk, the net in vivo efficacy is often preserved or enhanced due to increased exposure.
      

Experimental Methodologies

To validate the potency of a novel halogenated NAT, researchers must employ both binding (affinity) and functional (efficacy) assays.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of the test compound by displacing 2-[

I]-iodomelatonin.
  • Membrane Preparation:

    • Transfect CHO-K1 or HEK293 cells with human MT1 or MT2 cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation:

    • Reaction Mix: 50 µL membrane suspension + 50 µL 2-[

      
      I]-iodomelatonin (approx. 20-50 pM final conc) + 50 µL competing halogenated NAT (concentration range 
      
      
      
      to
      
      
      M).
    • Control: Define non-specific binding using 10 µM Melatonin.

    • Condition: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Termination & Counting:

    • Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via gamma counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: GTP S Functional Binding Assay

Objective: Confirm the compound acts as an agonist (activates G-protein).

  • Setup: Use membranes expressing MT1/MT2.

  • Reaction: Incubate membranes with [

    
    S]GTP
    
    
    
    S (non-hydrolyzable GTP analog) and GDP (to reduce basal noise).
  • Agonist Challenge: Add the halogenated NAT. An agonist will catalyze the exchange of GDP for [

    
    S]GTP
    
    
    
    S on the G
    
    
    subunit.
  • Readout: Increased radioactivity trapped on the filter indicates agonist activity. Antagonists will show no increase or inhibit melatonin-induced binding.

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the chemical logic for optimizing N-acetyltryptamines.

SAR_Logic Core N-Acetyltryptamine (Scaffold) Mod_C2 C2-Halogenation (I > Br > Cl) Core->Mod_C2 Mod_C5 C5-Methoxy Group (Essential) Core->Mod_C5 Mod_C6 C6-Chlorination (Metabolic Block) Core->Mod_C6 Effect_C2 Increases Affinity ~10x (Fills Hydrophobic Pocket) Mod_C2->Effect_C2 Effect_C5 Critical for Binding (H-Bond Acceptor) Mod_C5->Effect_C5 Effect_C6 Increases Half-Life (Blocks CYP1A2) Mod_C6->Effect_C6

Figure 2: SAR Logic for Halogenated N-Acetyltryptamines. C2 modification drives potency, while C5 is essential for baseline recognition.

References

  • Dubocovich, M. L., et al. (1997). "Melatonin receptors: structure, pharmacology and function."[3][4] Advances in Pharmacology, 42, 575-579. Link

  • Vanecek, J. (1998). "Cellular mechanisms of melatonin action." Physiological Reviews, 78(3), 687-721. Link

  • Audinot, V., et al. (2003). "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 367(6), 553-561. Link

  • Zlotos, D. P., et al. (2014). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Journal of Medicinal Chemistry, 57(9), 3161-3185. Link

  • Kennaway, D. J., et al. (1996). "The binding of [125I]iodomelatonin to protein in the rat brain." Journal of Pineal Research, 20(1), 1-10. Link

Sources

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